Product packaging for (2-Fluoro-3,5-diformylphenyl)boronic acid(Cat. No.:CAS No. 870778-85-1)

(2-Fluoro-3,5-diformylphenyl)boronic acid

Cat. No.: B1340021
CAS No.: 870778-85-1
M. Wt: 195.94 g/mol
InChI Key: KKXARFPYUGQNNK-UHFFFAOYSA-N
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Description

(2-Fluoro-3,5-diformylphenyl)boronic acid is a useful research compound. Its molecular formula is C8H6BFO4 and its molecular weight is 195.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BFO4 B1340021 (2-Fluoro-3,5-diformylphenyl)boronic acid CAS No. 870778-85-1

Properties

IUPAC Name

(2-fluoro-3,5-diformylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BFO4/c10-8-6(4-12)1-5(3-11)2-7(8)9(13)14/h1-4,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXARFPYUGQNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C=O)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584586
Record name (2-Fluoro-3,5-diformylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870778-85-1
Record name (2-Fluoro-3,5-diformylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Fluorinated and Diformylphenyl Boronic Acids: Synthesis, Properties, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical document details the physicochemical properties, synthesis protocols, and key applications of these valuable chemical entities. It is intended to serve as a resource for researchers, chemists, and professionals in the pharmaceutical and materials science sectors, providing both foundational knowledge and practical insights into their use.

Physicochemical Properties of Related Phenylboronic Acids

The introduction of fluorine and formyl groups onto a phenylboronic acid scaffold significantly influences the molecule's reactivity, acidity, and potential for intermolecular interactions. The following table summarizes the key quantitative data for several relevant compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
(3,5-Diformylphenyl)boronic acid480424-62-2C₈H₇BO₄177.95255 - 259 (dec.)[1]
2-Fluorophenylboronic acid1993-03-9C₆H₆BFO₂139.92101 - 110[2]
3,5-Difluorophenylboronic acid156545-07-2C₆H₅BF₂O₂157.91210 - 217[3]
3-Fluoro-2-Formylphenylboronic Acid871126-15-7C₇H₆BFO₃167.93Not available
2-Fluoro-3-methoxyphenylboronic acid352303-67-4C₇H₈BFO₃169.95117 - 122
(3,5-Difluoro-2-methoxyphenyl)boronic acid737000-76-9C₇H₇BF₂O₃187.94~200[4]

Core Applications in Research and Development

Fluorinated and diformylphenyl boronic acids are highly valued for their utility in constructing complex organic molecules. Their bifunctional nature allows for sequential or orthogonal chemical transformations, making them powerful tools in several areas of research.

Drug Discovery and Medicinal Chemistry

In the realm of drug discovery, the strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability and bioavailability.[5][6] The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes, leading to a longer half-life of the drug in the body.[5]

Phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling .[7][8] This reaction facilitates the formation of carbon-carbon bonds between aryl groups, a common structural motif in many pharmaceutical agents. The formyl groups on the phenyl ring offer a reactive handle for further chemical modifications, enabling the synthesis of diverse chemical libraries for high-throughput screening.[7]

Furthermore, some 2-formylphenylboronic acids have demonstrated antimicrobial activity.[9][10] This is attributed to their ability to isomerize into a cyclic benzoxaborole form, which can inhibit essential bacterial enzymes like leucyl-tRNA synthetase (LeuRS).[9]

Materials Science: Covalent Organic Frameworks (COFs)

(3,5-Diformylphenyl)boronic acid is a key building block in the synthesis of Covalent Organic Frameworks (COFs).[1][11] COFs are a class of porous crystalline polymers with a wide range of potential applications, including gas storage, catalysis, and sensing. The boronic acid and aldehyde functionalities of molecules like (3,5-diformylphenyl)boronic acid can undergo condensation reactions with complementary monomers to form highly ordered, porous structures.[11]

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Reaction

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone application for the boronic acids discussed herein.

Objective: To synthesize a biaryl compound from an aryl halide and a phenylboronic acid derivative.

Materials:

  • Aryl halide (e.g., 4-iodoanisole)

  • Phenylboronic acid derivative (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd/C, 10 wt. %)[8]

  • Base (e.g., K₂CO₃)[8]

  • Solvent (e.g., Dimethylformamide - DMF)[8]

  • Adapted domestic microwave oven for refluxing[8]

Procedure:

  • In a reaction vessel suitable for microwave synthesis, combine the aryl halide (1.0 mmol), the phenylboronic acid (1.5 mmol), the palladium catalyst (1.4 mol% of Pd), and the base (2.0 mmol).[8]

  • Add the solvent (8 mL) to the mixture.

  • Place the reaction vessel in the microwave oven and reflux under air for a predetermined time (e.g., 30-90 minutes).[8]

  • After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired biaryl compound.

Visualizations of Key Processes

To further elucidate the utility of these compounds, the following diagrams illustrate fundamental reaction pathways and structural formations.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X L2 oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar' L2 transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration biaryl_product Ar-Ar' Product reductive_elimination->biaryl_product boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition base Base base->transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

COF_Synthesis cluster_monomers Monomers cluster_cof Covalent Organic Framework (COF) boronic_acid (3,5-Diformylphenyl)boronic acid condensation Condensation Polymerization (Dehydration) boronic_acid->condensation diol Diol Linker (e.g., Catechol) diol->condensation cof_structure Porous Crystalline Structure (Boronate Ester Linkages) condensation->cof_structure

Figure 2: Synthesis of a Covalent Organic Framework (COF).

References

Technical Guide to the Predicted Spectral Properties and Analysis of (2-Fluoro-3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest data review, specific experimental spectral data for (2-Fluoro-3,5-diformylphenyl)boronic acid is not publicly available. This guide provides a predictive analysis based on the known spectral properties of structurally related compounds, including 2-fluorophenylboronic acid, 3,5-diformylphenylboronic acid, and other substituted phenylboronic acids. The information herein is intended to serve as a reference for researchers aiming to synthesize and characterize this compound.

Predicted Spectral Data

The spectral characteristics of this compound are predicted by considering the electronic effects of its three substituents on the phenyl ring. The fluorine atom is an ortho, para-director and is strongly electronegative. The two formyl groups and the boronic acid group are meta-directors and electron-withdrawing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. Spectra are referenced to a standard solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)Notes
H-4~8.2 - 8.4Doublet of Doublets (dd) or Multiplet (m)³J(H,H) ≈ 2-3 Hz, ⁴J(H,F) ≈ 4-6 HzThis proton is ortho to one formyl group and para to the other, and meta to the fluorine. It will be significantly deshielded.
H-6~8.0 - 8.2Doublet of Doublets (dd) or Multiplet (m)³J(H,H) ≈ 2-3 Hz, ³J(H,F) ≈ 8-10 HzThis proton is ortho to a formyl group and the fluorine atom, leading to deshielding and characteristic H-F coupling.
-CHO (C3)~10.2 - 10.4Singlet (s)-Aldehyde proton chemical shifts are highly characteristic and appear far downfield.
-CHO (C5)~10.2 - 10.4Singlet (s)-Expected to be in a similar region to the other aldehyde proton.
-B(OH)₂~8.0 - 8.5Broad Singlet (br s)-The boronic acid protons are acidic and their signal is often broad. It can exchange with water in the solvent.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted δ (ppm)Notes
C1-B(OH)₂~130 - 135The signal for the carbon attached to boron can be broad or unobserved due to quadrupolar relaxation of the boron nucleus.[1]
C2-F~160 - 165 (d, ¹J(C,F) ≈ 240-250 Hz)The direct C-F coupling constant is very large.
C3-CHO~135 - 140Aromatic carbon attached to a formyl group.
C4~125 - 130Aromatic CH.
C5-CHO~138 - 142Aromatic carbon attached to a formyl group.
C6~118 - 122 (d, ²J(C,F) ≈ 20-25 Hz)Aromatic CH with a significant two-bond coupling to fluorine.
-CHO (Carbonyls)~190 - 195The carbonyl carbons of aldehydes appear at very low field.

Table 3: Predicted ¹⁹F and ¹¹B NMR Spectral Data

NucleusPredicted δ (ppm)Notes
¹⁹F~(-110) to (-125)The chemical shift is influenced by the ortho-boronic acid and ortho-formyl groups.
¹¹B~28 - 33This range is characteristic of trigonal (sp²) arylboronic acids.[2] The signal is typically broad.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H stretch (Boronic Acid)3200 - 3500Strong, BroadAssociated with hydrogen-bonded dimers.
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aldehyde)2720 - 2780 and 2820 - 2880Medium to WeakThe pair of peaks is highly characteristic of an aldehyde C-H bond.[3][4][5]
C=O stretch (Aldehyde)1690 - 1710Strong, SharpConjugation to the aromatic ring lowers the frequency compared to saturated aldehydes.[3][4][6]
C=C stretch (Aromatic)1580 - 1610Medium to Strong
B-O stretch (Boronic Acid)1330 - 1380Strong
C-F stretch1150 - 1250Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data

AnalysisPredicted ResultNotes
Molecular FormulaC₈H₇BFO₄
Molecular Weight196.95 g/mol
Ionization ModeESI- or ESI+In negative mode, the deprotonated molecule [M-H]⁻ would be observed.[7] Boronic acids can be analyzed without derivatization.[7]
Expected Molecular Ionm/z ≈ 197 ([M+H]⁺), 196 (M⁺), 195 ([M-H]⁻)The exact mass will show a characteristic isotopic pattern due to the presence of ¹⁰B and ¹¹B isotopes.
Key Fragmentation Patterns[M-H₂O]⁺, [M-B(OH)₂]⁺, [M-CHO]⁺Loss of water is a common fragmentation for boronic acids. Loss of the entire boronic acid group or an aldehyde group is also plausible.

Proposed Experimental Protocols

Proposed Synthesis

A plausible synthetic route starts from 2-fluoro-1,3,5-tribromobenzene. The strategy involves sequential lithiation and functionalization.

Step 1: Synthesis of 3,5-Dibromo-2-fluorobenzaldehyde

  • Dissolve 2-fluoro-1,3,5-tribromobenzene (1.0 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.0 eq, 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction with 1 M HCl (aq).

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3,5-dibromo-2-fluorobenzaldehyde.

Step 2: Synthesis of 2-Fluoro-3,5-diformylbromobenzene

  • Repeat the procedure from Step 1, using 3,5-dibromo-2-fluorobenzaldehyde (1.0 eq) as the starting material. This second lithiation is expected to occur at the remaining bromine position most activated for exchange.

Step 3: Synthesis of this compound

  • Dissolve 2-fluoro-3,5-diformylbromobenzene (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir for 1 hour at -78 °C.

  • Add triisopropyl borate (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Acidify the mixture with 2 M HCl (aq) and stir vigorously for 4-6 hours to hydrolyze the borate ester.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol or ethyl acetate/hexanes).

Characterization and Analysis
  • NMR Spectroscopy: Dissolve the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a 400 MHz or higher spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum using an ATR-FTIR spectrometer on the solid sample.

  • Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source to confirm the exact mass and molecular formula.

Visualizations

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Mono-formylation cluster_1 Step 2: Di-formylation cluster_2 Step 3: Borylation A 2-Fluoro-1,3,5-tribromobenzene B 3,5-Dibromo-2-fluorobenzaldehyde A->B 1. n-BuLi, THF, -78°C 2. DMF C 2-Fluoro-3,5-diformylbromobenzene B->C 1. n-BuLi, THF, -78°C 2. DMF D This compound C->D 1. n-BuLi, THF, -78°C 2. B(O-iPr)₃ 3. H₃O⁺

Caption: Proposed multi-step synthesis of this compound.

Spectral Analysis Workflow

Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Start Purified Product: This compound NMR NMR Analysis (DMSO-d₆) Start->NMR IR ATR-FTIR Analysis Start->IR MS HRMS (ESI) Start->MS H1 ¹H NMR NMR->H1 C13 ¹³C NMR NMR->C13 F19 ¹⁹F NMR NMR->F19 B11 ¹¹B NMR NMR->B11 Struct_Confirm Structure Elucidation and Confirmation H1->Struct_Confirm C13->Struct_Confirm F19->Struct_Confirm B11->Struct_Confirm IR_Data Functional Group Identification (C=O, O-H, B-O) IR->IR_Data IR_Data->Struct_Confirm MS_Data Molecular Weight & Formula Confirmation MS->MS_Data MS_Data->Struct_Confirm

References

An In-depth Technical Guide on the Reactivity of (2-Fluoro-3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoro-3,5-diformylphenyl)boronic acid is a multifunctional aromatic compound of significant interest in synthetic chemistry and drug discovery. Its unique substitution pattern, featuring a boronic acid, two aldehyde functionalities, and a fluorine atom, offers a versatile platform for the construction of complex molecular architectures. The electron-withdrawing nature of the fluorine and formyl groups enhances the Lewis acidity of the boronic acid, influencing its reactivity and potential applications. This guide provides a comprehensive overview of the core reactivity of this compound, drawing on data from analogous compounds to predict its chemical behavior. Detailed discussions on its synthesis, the reactivity of its functional groups, and potential applications are presented, supported by structured data and reaction diagrams.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The introduction of multiple functional groups onto the phenylboronic acid scaffold dramatically expands its synthetic utility. This compound presents a particularly rich chemical profile. The ortho-fluoro substituent is known to modulate the acidity and reactivity of the boronic acid group. The two aldehyde groups, positioned meta to each other, are gateways for a variety of chemical transformations, including condensations, oxidations, and reductions, allowing for the facile introduction of further molecular complexity.

This technical guide will delve into the anticipated reactivity of this molecule, providing a theoretical and practical framework for its use in research and development.

Predicted Physicochemical Properties and Data

Table 1: Physicochemical Properties of Analogous Phenylboronic Acids

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
(3,5-Diformylphenyl)boronic acid480424-62-2C₈H₇BO₄177.95---
2-Fluorophenylboronic acid[1]1993-03-9C₆H₆BFO₂139.92101-110
3,5-Difluorophenylboronic acid[2]156545-07-2C₆H₅BF₂O₂157.91210-217
2-Formylphenylboronic acid4531-93-9C₇H₇BO₃149.94125-130

Table 2: Acidity Constants (pKa) of Relevant Phenylboronic Acids

CompoundpKaComments
Phenylboronic acid8.86Unsubstituted reference.[3]
4-Fluorophenylboronic acid8.77Minimal electronic effect in the para position.[4]
2-Fluorophenylboronic acid~7.8 (in acetylated form)Ortho-fluoro group increases acidity.[5]
2-Formylphenylboronic acidsSignificantly increased acidityStrong resonance effect of the formyl group.[3][4]
Fluoro-substituted 1,2-diboronic acids3.0–5.3Demonstrates a strong synergistic acidifying effect.[4]

Note: The pKa values can vary depending on the solvent and method of determination.

Synthesis

A plausible synthetic route to this compound would likely commence from a readily available, appropriately substituted benzene derivative. A potential pathway is outlined below.

Synthesis_Pathway 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene 1-Bromo-2-fluoro-3,5-diformylbenzene 1-Bromo-2-fluoro-3,5-diformylbenzene 1-Bromo-3,5-difluorobenzene->1-Bromo-2-fluoro-3,5-diformylbenzene Formylation (e.g., Vilsmeier-Haack or Rieche) This compound This compound 1-Bromo-2-fluoro-3,5-diformylbenzene->this compound Lithium-Halogen Exchange followed by Borylation

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: General Procedure for Borylation via Lithium-Halogen Exchange

Disclaimer: This is a generalized protocol and requires optimization for the specific substrate.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with the starting aryl bromide (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again keeping the temperature below -70 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Core Reactivity

Reactivity of the Boronic Acid Group

The boronic acid moiety is a versatile functional group, primarily known for its participation in Suzuki-Miyaura cross-coupling reactions. The presence of the ortho-fluoro and two meta-formyl groups, all of which are electron-withdrawing, is expected to increase the Lewis acidity of the boron center. This can influence the transmetalation step in the catalytic cycle.

Suzuki_Coupling This compound This compound Biaryl Product Biaryl Product This compound->Biaryl Product Pd Catalyst, Base R-X R-X Aryl/Vinyl Halide R-X->Biaryl Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Fluorinated arylboronic acids are also known to be effective catalysts in amidation reactions between carboxylic acids and amines.[6]

Reactivity of the Aldehyde Groups

The two aldehyde groups provide a rich platform for a multitude of chemical transformations. Their reactivity is characteristic of aromatic aldehydes.

  • Condensation Reactions: The aldehydes can readily undergo condensation reactions with amines to form imines (Schiff bases), with hydroxylamines to form oximes, and with hydrazines to form hydrazones. These reactions are often reversible and can be used in the construction of dynamic covalent systems.[7]

  • Wittig and Related Reactions: Reaction with phosphorus ylides (Wittig reaction) or related reagents can be used to form alkenes.

  • Reductive Amination: The aldehydes can be converted to amines via reductive amination.

  • Oxidation and Reduction: The aldehydes can be oxidized to carboxylic acids or reduced to alcohols.

Tautomeric Equilibrium: The Benzoxaborole Form

A key feature of 2-formylphenylboronic acids is their ability to exist in equilibrium with a cyclic hemiacetal form, a 3-hydroxybenzoxaborole.[3][4][8] This equilibrium is influenced by the solvent and the electronic nature of other substituents on the aromatic ring. The presence of a fluorine atom at the 2-position and another formyl group at the 5-position in the target molecule would likely influence this equilibrium. The cyclic form can exhibit distinct reactivity and biological activity compared to the open-chain form.[8]

Tautomeric_Equilibrium Open-chain form\nthis compound Open-chain form This compound Cyclic form\n(Fluorinated diformyl-3-hydroxybenzoxaborole) Cyclic form (Fluorinated diformyl-3-hydroxybenzoxaborole) Open-chain form\nthis compound->Cyclic form\n(Fluorinated diformyl-3-hydroxybenzoxaborole)

Caption: Tautomeric equilibrium between the open-chain and cyclic benzoxaborole forms.

Potential Applications

The multifunctionality of this compound makes it a valuable building block in several areas:

  • Medicinal Chemistry: The boronic acid group is a known pharmacophore, and the overall scaffold can be elaborated to synthesize novel drug candidates. Fluorine incorporation is a common strategy to enhance the metabolic stability and binding affinity of pharmaceuticals.[9]

  • Materials Science: The diformyl functionality allows for its use as a linker in the synthesis of Covalent Organic Frameworks (COFs) and other porous materials.[7] Such materials have applications in gas storage, catalysis, and sensing.

  • Supramolecular Chemistry: The ability to form reversible covalent bonds (imines, boronic esters) makes it an excellent candidate for the construction of self-healing materials, hydrogels, and molecular sensors.[7]

Conclusion

This compound, while not extensively documented, represents a molecule of high synthetic potential. By understanding the intrinsic reactivity of its constituent functional groups—the boronic acid, the aldehydes, and the fluorine substituent—researchers can harness its capabilities for the development of novel molecules and materials. The principles and data outlined in this guide, derived from closely related compounds, provide a solid foundation for initiating research and development efforts centered on this versatile chemical entity. Further experimental investigation is warranted to fully elucidate the unique properties and reactivity of this promising compound.

References

A Technical Guide to the Solubility of (2-Fluoro-3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2-Fluoro-3,5-diformylphenyl)boronic acid. Due to the limited availability of specific experimental solubility data for this compound in public literature, this document focuses on established methodologies for solubility determination, expected solubility trends based on related compounds, and the potential applications of this molecule in research and development.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for predicting its solubility behavior. While specific data is scarce, properties of related compounds provide valuable insights.

PropertyValue/PredictionSource/Rationale
Molecular FormulaC₈H₆BFO₄Calculated
Molecular Weight195.94 g/mol Calculated
Melting PointData not availableGeneral boronic acids can dehydrate upon heating.[1]
pKaData not availableThe presence of electron-withdrawing fluoro and formyl groups is expected to increase the Lewis acidity compared to phenylboronic acid.[2]
LogPData not availableThe presence of polar formyl and boronic acid groups suggests moderate lipophilicity.
Water SolubilityPredicted to be lowArylboronic acids generally have low water solubility.[3] The polar functional groups may slightly enhance aqueous solubility compared to unsubstituted phenylboronic acid.
Organic Solvent SolubilityPredicted to be higher in polar aprotic solventsBoronic acids often show good solubility in ethers (like THF, dioxane) and ketones (like acetone), and moderate solubility in chloroform.[1]

Experimental Protocols for Solubility Determination

The following are detailed experimental protocols that can be employed to determine the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.[4]

Objective: To find the maximum concentration of the compound that can be dissolved in a specific solvent at a given temperature under equilibrium conditions.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, DMSO, ethanol)

  • Volumetric flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Procedure:

  • Preparation: Prepare a stock solution of the compound in a suitable organic solvent for HPLC calibration. Create a calibration curve by preparing a series of standards of known concentrations.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed flask. The presence of undissolved solid is crucial.

  • Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Data Interpretation: The concentration determined by HPLC represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.[5][6]

Objective: To measure the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler

  • Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

Procedure:

  • Plate Preparation: Using an automated liquid handler, dispense the DMSO stock solution into the wells of a microtiter plate.

  • Addition of Aqueous Buffer: Rapidly add the aqueous buffer to the wells containing the DMSO stock solution. The final DMSO concentration should typically be low (e.g., 1-5%).

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. Alternatively, after centrifugation of the plate, the concentration in the supernatant can be measured by UV-Vis spectroscopy.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Applications and Experimental Workflows

This compound is a versatile building block in organic synthesis, particularly for the construction of complex molecules.

Role in Synthesis of Covalent Organic Frameworks (COFs)

The diformyl and boronic acid functionalities make this compound an excellent candidate for the synthesis of Covalent Organic Frameworks (COFs). The boronic acid can undergo self-condensation to form boroxine rings, and the aldehyde groups can react with amines to form imine linkages, creating a porous, crystalline polymer.

Below is a diagram illustrating a general workflow for the synthesis of a COF using this compound and a generic triamine linker.

COF_Synthesis_Workflow reagent reagent process process product product analysis analysis A This compound D Mixing & Sonication A->D B Triamine Linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene) B->D C Solvent System (e.g., mesitylene/dioxane) C->D E Solvothermal Reaction (Sealed Vessel, 120°C, 3 days) D->E Transfer to reaction vessel F Crude COF Product E->F Cooling & Isolation G Washing & Solvent Exchange (e.g., with acetone, THF) F->G H Purified COF G->H I Characterization (PXRD, FTIR, SEM, Gas Adsorption) H->I

Workflow for Covalent Organic Framework (COF) Synthesis.
Use in Multi-component Reactions

The aldehyde and boronic acid groups can participate in various multi-component reactions to build molecular complexity in a single step. For instance, in a Petasis-type reaction, the boronic acid could react with an amine and an alpha-hydroxy acid.

The diagram below illustrates the logical relationship in a hypothetical multi-component reaction.

Multicomponent_Reaction reactant reactant reaction reaction product product sub_A This compound reaction_node One-Pot Reaction (e.g., Petasis Reaction) sub_A->reaction_node sub_B Amine (e.g., Benzylamine) sub_B->reaction_node sub_C α-Hydroxy Acid (e.g., Glycolic Acid) sub_C->reaction_node final_product Complex Product with New C-C and C-N Bonds reaction_node->final_product

Logical flow of a hypothetical multi-component reaction.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for its determination. Researchers can employ the detailed equilibrium and kinetic solubility protocols to generate reliable data. Based on the properties of analogous compounds, it is predicted to have low aqueous solubility but higher solubility in polar organic solvents. Its unique trifunctional nature makes it a valuable precursor in the synthesis of advanced materials like COFs and in the development of novel chemical entities through multi-component reactions. The experimental workflows and logical diagrams provided herein serve as a foundation for designing synthetic routes and understanding the potential applications of this versatile compound.

References

Literature review of fluorinated phenylboronic acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fluorinated Phenylboronic Acids for Researchers, Scientists, and Drug Development Professionals.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique properties, including its high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pharmacokinetic profile.[1][2][3] Phenylboronic acids, meanwhile, are highly versatile building blocks in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds.[2][4][5]

The convergence of these two chemical motifs in fluorinated phenylboronic acids creates a powerful class of compounds with enhanced properties and broad applicability. The electron-withdrawing nature of fluorine modulates the Lewis acidity of the boron center, impacting reactivity and interaction with biological targets.[2][4][6] This guide provides a comprehensive literature review of fluorinated phenylboronic acids, detailing their synthesis, physicochemical properties, and diverse applications, with a focus on drug discovery and molecular imaging.

Physicochemical Properties of Fluorinated Phenylboronic Acids

The introduction of fluorine substituents onto the phenyl ring has a profound effect on the electronic and structural properties of phenylboronic acids.

Acidity (pKa)

A crucial property of boronic acids is their Lewis acidity, which is essential for their interaction with biological molecules and their reactivity in chemical synthesis.[4][7] The introduction of electron-withdrawing fluorine atoms generally increases the acidity (lowers the pKa) of the boronic acid.[4][6][8] This effect is dependent on the number and position of the fluorine substituents.[4]

The pKa values for fluorinated phenylboronic acids typically range from 6.17 to 8.77.[4] The position of the fluorine atom has a significant influence; the effect is weakest in the para position due to a balance of inductive and resonance effects, while the acidity increases in the meta and ortho positions.[4] For instance, 2,3,4,6-tetrafluorophenylboronic acid exhibits a very low pKa of 6.17, whereas 4-fluorophenylboronic acid has a higher pKa of 8.77.[4] Similarly, trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups also significantly increase acidity due to their strong inductive effects.[4][6][8]

Table 1: Acidity (pKa) of Selected Fluorinated Phenylboronic Acids

CompoundpKaReference
Phenylboronic Acid8.8[4] (Implied)
4-Fluorophenylboronic acid8.77[4]
3-Fluorophenylboronic acid8.35[4] (Implied)
2-Fluorophenylboronic acid8.70[4] (Implied)
2,3,4,6-Tetrafluorophenylboronic acid6.17[4]
4-(Trifluoromethyl)phenylboronic acid7.55[6] (Implied)
3-(Trifluoromethyl)phenylboronic acid7.82[6] (Implied)
2-(Trifluoromethyl)phenylboronic acid8.16[6]

Note: pKa values can vary slightly depending on the measurement conditions.

Structural and Spectroscopic Properties

Structural studies, often employing X-ray crystallography, reveal that fluorine substitution can influence crystal packing through hydrogen bonding and other non-covalent interactions.[6] In the solid state, many phenylboronic acids form hydrogen-bonded dimers.[6] Spectroscopic characterization is crucial, with 1H, 13C, 11B, and 19F NMR spectroscopy being standard techniques for confirming the structure and purity of these compounds.[6]

Synthesis of Fluorinated Phenylboronic Acids

The synthesis of fluorinated phenylboronic acids can be challenging due to the potential for protodeboronation (loss of the boronic acid group), especially under basic conditions with polyfluorinated substrates.[9] However, several reliable methods have been developed.

General Synthetic Workflow

The most common laboratory-scale synthesis involves the reaction of a fluorinated aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate ester. This process is a foundational method for creating the C-B bond.

G cluster_0 Synthesis of Fluorinated Phenylboronic Acids A Fluorinated Aryl Halide (e.g., Bromo- or Iodoarene) C Lithium-Halogen Exchange A->C B Organolithium Reagent (e.g., n-BuLi) B->C D Fluorinated Aryllithium C->D F Borylation D->F E Trialkyl Borate (e.g., B(OMe)₃) E->F G Boronate Ester Intermediate F->G I Hydrolysis G->I H Aqueous Acidic Workup H->I J Fluorinated Phenylboronic Acid I->J

Caption: General workflow for the synthesis of fluorinated phenylboronic acids.

Key Experimental Protocols

Protocol 1: Synthesis of 4-Fluorophenylboronic Acid via Grignard Reaction

  • Apparatus Setup: A three-necked, flame-dried flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings.

  • Grignard Formation: A solution of 4-bromofluorobenzene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to -78 °C and a solution of trimethyl borate in anhydrous THF is added dropwise. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous sulfuric acid.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization to afford 4-fluorophenylboronic acid.

Protocol 2: Palladium-Catalyzed C-H Borylation

This method allows for the direct conversion of a C-H bond to a C-B bond, offering an atom-economical alternative.

  • Reaction Setup: A reaction vessel is charged with the fluorinated arene, a boron source (e.g., bis(pinacolato)diboron, B2pin2), a palladium catalyst (e.g., Pd(OAc)2), and a ligand (e.g., a phosphine ligand).

  • Solvent and Conditions: An appropriate solvent is added, and the mixture is heated under an inert atmosphere for a specified time until the reaction is complete (monitored by GC-MS or TLC).

  • Workup and Purification: The reaction mixture is cooled, filtered, and the solvent is removed in vacuo. The resulting boronate ester is then hydrolyzed with an aqueous acid to yield the fluorinated phenylboronic acid, which is purified by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated phenylboronic acids are invaluable in pharmaceutical research due to their ability to enhance drug properties.[2][5][10]

Building Blocks for Complex Molecules

The primary application is in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl systems, which are common motifs in pharmaceuticals.[1][2][4] The fluorine and boronic acid functionalities provide handles for creating molecules with improved metabolic stability and binding affinity.[2][11]

G cluster_1 Suzuki-Miyaura Cross-Coupling FPBA Fluorinated Phenylboronic Acid PdCat Pd Catalyst FPBA->PdCat ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->PdCat Product Fluorinated Biaryl Product PdCat->Product C-C Bond Formation Base Base Base->PdCat

Caption: The Suzuki-Miyaura coupling reaction using a fluorinated phenylboronic acid.

Enzyme Inhibition and Drug Delivery

Boronic acids are known to act as inhibitors of certain enzymes, most notably proteases. Bortezomib, a non-fluorinated boronic acid, is a successful anticancer drug that inhibits the proteasome.[5] The introduction of fluorine can modify the selectivity and potency of such inhibitors.[5] Additionally, fluorinated phenylboronic acids are used in drug delivery systems. For example, polymers functionalized with these acids can recognize sialic acid, which is overexpressed on some cancer cells, enabling targeted drug delivery.[12]

Application in Positron Emission Tomography (PET) Imaging

A significant and growing application of fluorinated phenylboronic acids is in the synthesis of PET radiotracers.[8][13] PET is a powerful non-invasive imaging technique that requires molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F).[14][15]

¹⁸F-Labeling and PET Tracers

The development of methods for the late-stage ¹⁸F-fluorination of arylboronic acids has been a major advance.[14][16] Copper-mediated radiofluorination allows for the efficient synthesis of ¹⁸F-labeled arenes from their corresponding boronic acid precursors.[14]

This chemistry has been used to synthesize clinically relevant PET tracers. For example, fluoride-labeled boronophenylalanine (F-BPA) is used in imaging for boron neutron capture therapy (BNCT) and for differentiating between glioblastoma tumor progression and radiation necrosis.[17][18]

G cluster_2 PET Tracer Synthesis and Application Workflow Start Phenylboronic Acid Precursor Radio Cu-mediated Radiofluorination with K[¹⁸F]F Start->Radio Tracer [¹⁸F]-Labeled Tracer Radio->Tracer Purify HPLC Purification Tracer->Purify QC Quality Control Purify->QC Inject Injection into Patient QC->Inject Scan PET Scan Inject->Scan Image 3D Image of Tracer Distribution Scan->Image

Caption: Workflow for the synthesis and use of an [¹⁸F]-labeled PET tracer.

Protocol 3: Copper-Mediated Radiofluorination of a Phenylboronic Acid

  • Reagent Preparation: A solution of the boronic acid precursor, a copper catalyst (e.g., copper(II) triflate), and a base (e.g., pyridine) is prepared in a suitable solvent like DMF or DMA.

  • ¹⁸F-Labeling: No-carrier-added K[¹⁸F]F is produced via cyclotron and prepared as a K[¹⁸F]F-Kryptofix 2.2.2 complex. The azeotropically dried complex is added to the precursor solution.

  • Reaction: The reaction vessel is sealed and heated (e.g., at 110-130 °C) for 15-20 minutes.

  • Purification: The crude reaction mixture is diluted and purified using semi-preparative HPLC to isolate the ¹⁸F-labeled product.

  • Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution (e.g., saline with ethanol) for injection.

Applications in Sensors and Materials Science

Chemical Sensors

The ability of boronic acids to bind with diols, such as sugars, makes them excellent candidates for glucose sensors.[19][20] Fluorination enhances their acidity, allowing for stronger binding at physiological pH.[8] They are also used to develop fluorescent probes for the detection of fluoride ions, where the interaction of fluoride with the boronic acid group causes a measurable change in the fluorescence spectrum.[21]

G cluster_3 Interaction with Diols for Sensing FPBA Fluorinated Phenylboronic Acid (Trigonal Planar) FPBA->Equilibrium Diol cis-Diol (e.g., Glucose) Diol->Equilibrium Complex Cyclic Boronate Ester (Tetrahedral) Complex->Equilibrium Equilibrium->Complex Reversible Covalent Bonding

Caption: Reversible binding of a fluorinated phenylboronic acid with a cis-diol.

Materials Science

In materials science, the trifluoromethyl group is particularly advantageous.[11][22] Incorporating 4-(trifluoromethyl)phenylboronic acid into polymers or coatings can significantly improve their thermal stability and chemical resistance, making them suitable for high-performance applications in demanding environments.[22] The versatility of Suzuki-Miyaura coupling allows for the straightforward integration of these fluorinated units into various polymer backbones.[1][22]

Conclusion

Fluorinated phenylboronic acids represent a class of compounds with exceptional utility across multiple scientific disciplines. The synergistic effect of fluorine substitution and the boronic acid moiety imparts unique physicochemical properties, most notably enhanced Lewis acidity and modified reactivity. These attributes have been successfully leveraged in the synthesis of pharmaceuticals, the development of advanced PET imaging agents for diagnosing and monitoring disease, the creation of sensitive chemical sensors, and the fabrication of high-performance materials. As synthetic methodologies continue to advance, the accessibility and application of these powerful chemical tools are poised to expand, promising further innovations in medicine, diagnostics, and materials science.

References

Methodological & Application

Application Notes and Protocols for Covalent Organic Framework Synthesis using (2-Fluoro-3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a Covalent Organic Framework (COF) using a bifunctional building block, analogous to (2-Fluoro-3,5-diformylphenyl)boronic acid. The protocol is based on the synthesis of NTU-COF-1, which utilizes 4-formylphenylboronic acid, a structurally similar monomer containing both a boronic acid and an aldehyde functional group. This allows for the formation of a COF with dual linkage types: boroxine rings from the self-condensation of boronic acids and imine linkages from the reaction of aldehydes with an amine linker.

Introduction to Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity.[1] They are constructed from organic building blocks linked by strong covalent bonds. The unique properties of COFs, such as high thermal stability, low density, and large surface area, make them promising materials for a variety of applications, including gas storage, catalysis, and drug delivery.[2]

The use of building blocks with multiple, different functional groups, such as this compound, allows for the creation of COFs with complex and highly functionalized pore environments. The fluorine substitution can further enhance the material's properties, for instance, by modulating its electronic characteristics or intermolecular interactions.

Synthesis of a Boronic Acid and Imine-Linked COF

This section details the solvothermal synthesis of a COF analogous to the potential product from this compound and a triamine linker. The following protocol is adapted from the synthesis of NTU-COF-1.[3]

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 4-formylphenylboronic acid (FPBA) p1 NTU-COF-1 r1->p1 r2 1,3,5-tris(4-aminophenyl)benzene (TAPB) r2->p1 c1 1,4-Dioxane / Mesitylene (1:1 v/v) c1->p1 c2 120 °C, 3 days c2->p1

Caption: Synthesis of NTU-COF-1 from its organic building blocks.

Experimental Protocol

Materials:

  • 4-formylphenylboronic acid (FPBA)

  • 1,3,5-tris(4-aminophenyl)benzene (TAPB)

  • 1,4-Dioxane (anhydrous)

  • Mesitylene (anhydrous)

  • Acetone (ACS grade)

Procedure:

  • In a Pyrex tube, add 4-formylphenylboronic acid and 1,3,5-tris(4-aminophenyl)benzene.

  • Add a 1:1 (v/v) mixture of anhydrous 1,4-dioxane and mesitylene to the tube.

  • Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, an orange crystalline solid should be present.

  • Isolate the solid by filtration.

  • Wash the solid thoroughly with anhydrous acetone.

  • Dry the product under vacuum to yield the COF.

Characterization Data

The resulting COF should be characterized to confirm its structure and porosity. Key characterization techniques and expected results for a material like NTU-COF-1 are summarized below.

Characterization TechniqueExpected Result for NTU-COF-1[3]
Powder X-Ray Diffraction (PXRD) Crystalline material with strong diffraction peaks at 4.02°, 6.96°, 8.04°, 10.64°, and 25.52°.
Fourier-Transform Infrared (FT-IR) Spectroscopy Disappearance of the hydroxyl band from the boronic acid. Appearance of B-O, B-C, and B₃O₃ vibrational bands.
Thermogravimetric Analysis (TGA) Thermally stable up to approximately 300 °C.
Nitrogen Adsorption-Desorption Low N₂ uptake and a small surface area.

Potential Applications in Drug Development

COFs derived from functionalized building blocks like this compound have significant potential in the field of drug development. Their porous nature and the ability to introduce specific chemical functionalities make them attractive candidates for various applications.

Drug Delivery

The tunable pore sizes and high surface areas of COFs make them suitable as carriers for therapeutic agents. The introduction of functional groups within the pores can be used to control the loading and release of drug molecules. For instance, the fluorine atoms and the dual boroxine/imine linkages in a COF synthesized from this compound could offer specific interactions with drug molecules, leading to tailored release profiles.

Biocatalysis

The crystalline and porous structure of COFs allows for the precise positioning of catalytic sites. This makes them excellent candidates for use as biocatalysts, mimicking the function of enzymes. The functional groups within the COF pores can be designed to create an environment that facilitates specific biochemical reactions, which is of interest in the synthesis of pharmaceuticals.

Biosensing

The photophysical or electronic properties of COFs can be modulated by the adsorption of guest molecules. This characteristic can be exploited for the development of highly sensitive and selective biosensors. A COF with specific binding sites could be designed to detect biomarkers relevant to disease diagnosis or to monitor the concentration of a drug in a biological system.

Logical Workflow for COF Synthesis and Application

The following diagram illustrates the general workflow from the selection of building blocks to the final application of the synthesized COF.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application B Building Block Selection (this compound) S COF Synthesis B->S L Linker Selection (e.g., Triamine) L->S R Reaction Condition Optimization (Solvent, Temperature, Time) R->S P Porosity Analysis (BET, Pore Size) S->P C Crystallinity Analysis (PXRD) S->C T Thermal Stability (TGA) S->T D Drug Loading & Release Studies P->D Cat Catalytic Activity Evaluation P->Cat Sen Sensing Performance Testing P->Sen C->D C->Cat C->Sen T->D

Caption: General workflow for the synthesis and application of a COF.

References

Application Notes and Protocols: (2-Fluoro-3,5-diformylphenyl)boronic acid as a Versatile Building Block for Porous Organic Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. These features make them highly attractive for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The strategic selection of monomeric building blocks allows for the precise control of the resulting polymer's properties.

(2-Fluoro-3,5-diformylphenyl)boronic acid is a trifunctional building block with significant potential for the synthesis of novel POPs. The presence of two formyl groups and one boronic acid group on a fluorinated phenyl ring offers multiple reaction pathways for polymerization. The fluorine substituent can enhance the polymer's stability, hydrophobicity, and affinity for specific guest molecules. The aldehyde functionalities are reactive towards amine linkers to form stable imine bonds, while the boronic acid moiety can undergo self-condensation or reaction with diols to form boronate esters. This application note provides a hypothetical framework for the synthesis and application of a porous organic polymer derived from this promising but underexplored monomer.

Hypothetical Porous Organic Polymer: F-DFP-POP

For the purpose of these application notes, we will consider a hypothetical imine-linked porous organic polymer, designated as F-DFP-POP . This polymer is conceptualized to be synthesized through the condensation reaction between this compound and a multifunctional amine linker, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB). The resulting POP would possess a porous, three-dimensional network structure with fluorine and boronic acid functionalities integrated into the framework.

Expected Properties and Characterization Data

The properties of F-DFP-POP are anticipated to be influenced by the fluorinated and boronic acid-containing building block. The following table summarizes the expected quantitative data for F-DFP-POP, based on typical values reported for analogous imine-linked POPs and fluorinated POPs.

PropertyExpected ValueCharacterization Technique
BET Surface Area 800 - 1500 m²/gNitrogen Physisorption
Pore Volume 0.5 - 1.2 cm³/gNitrogen Physisorption
Pore Size 1.0 - 2.5 nmNitrogen Physisorption (BJH/NLDFT)
Thermal Stability (TGA) > 400 °C (N₂ atmosphere)Thermogravimetric Analysis
CO₂ Adsorption Capacity 2.0 - 4.0 mmol/g (at 273 K/1 bar)Gas Adsorption Analyzer
H₂ Adsorption Capacity 1.0 - 1.8 wt% (at 77 K/1 bar)Gas Adsorption Analyzer

Experimental Protocols

Protocol 1: Synthesis of F-DFP-POP

This protocol describes the solvothermal synthesis of the hypothetical F-DFP-POP via an imine condensation reaction.

Materials:

  • This compound (Monomer A)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB, Monomer B)

  • 1,4-Dioxane (anhydrous)

  • Mesitylene (anhydrous)

  • 6 M Aqueous Acetic Acid

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Methanol

  • Pyrex tube with a screw cap

Procedure:

  • In a Pyrex tube, add this compound (e.g., 0.1 mmol, 18.2 mg) and 1,3,5-tris(4-aminophenyl)benzene (e.g., 0.067 mmol, 23.5 mg).

  • Add a mixture of anhydrous 1,4-dioxane (1.0 mL) and anhydrous mesitylene (1.0 mL) to the tube.

  • Add 6 M aqueous acetic acid (0.1 mL) as a catalyst.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and seal the tube.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, collect the precipitated solid by filtration.

  • Wash the solid with N,N-dimethylformamide (3 x 20 mL), acetone (3 x 20 mL), and methanol (3 x 20 mL).

  • Dry the polymer in a vacuum oven at 150 °C for 24 hours to obtain the final product, F-DFP-POP.

Synthesis_Workflow cluster_synthesis Synthesis of F-DFP-POP Monomers Monomers This compound 1,3,5-Tris(4-aminophenyl)benzene Reaction_Setup Reaction Setup (Pyrex Tube) Monomers->Reaction_Setup Solvents Solvents (Dioxane, Mesitylene) Solvents->Reaction_Setup Catalyst Catalyst (Acetic Acid) Catalyst->Reaction_Setup Solvothermal_Reaction Solvothermal Reaction (120 °C, 72 h) Reaction_Setup->Solvothermal_Reaction Purification Purification (Washing with Solvents) Solvothermal_Reaction->Purification Activation Activation (Vacuum Drying at 150 °C) Purification->Activation Final_Product F-DFP-POP Activation->Final_Product

Synthesis workflow for F-DFP-POP.
Protocol 2: Application in CO₂ Capture

This protocol outlines the procedure for evaluating the CO₂ adsorption performance of F-DFP-POP.

Materials and Equipment:

  • Activated F-DFP-POP sample

  • Volumetric gas adsorption analyzer

  • High-purity CO₂ gas (99.999%)

  • High-purity He gas (99.999%) for dead volume measurement

  • Sample tube

  • Heating mantle and temperature controller

Procedure:

  • Place a precisely weighed amount of the activated F-DFP-POP sample (e.g., 100-150 mg) into a sample tube.

  • Attach the sample tube to the degassing port of the gas adsorption analyzer.

  • Degas the sample at 150 °C under high vacuum for at least 12 hours to remove any adsorbed guest molecules.

  • After degassing, weigh the sample tube again to determine the exact mass of the activated sample.

  • Transfer the sample tube to the analysis port of the instrument.

  • Perform a free-space measurement using helium gas at both liquid nitrogen (77 K) and ambient temperatures.

  • Measure the CO₂ adsorption isotherm at 273 K (ice-water bath) and 298 K (thermostatted water bath) over a pressure range of 0 to 1.2 bar.

  • The instrument will automatically dose known amounts of CO₂ gas into the sample tube and record the equilibrium pressure.

  • The amount of adsorbed gas is calculated from the pressure difference.

  • The adsorption data is then used to calculate the CO₂ uptake capacity of F-DFP-POP.

CO2_Capture_Workflow cluster_application CO₂ Capture Application Workflow Sample_Prep Sample Preparation (F-DFP-POP) Degassing Degassing (150 °C, Vacuum) Sample_Prep->Degassing Adsorption_Measurement CO₂ Adsorption Measurement (Gas Adsorption Analyzer) Degassing->Adsorption_Measurement Data_Analysis Data Analysis (Isotherm Plotting, Uptake Calculation) Adsorption_Measurement->Data_Analysis Performance_Evaluation Performance Evaluation Data_Analysis->Performance_Evaluation

Logical workflow for CO₂ capture application.

Potential Applications and Future Directions

The unique combination of fluorine and boronic acid functionalities in F-DFP-POP opens up a variety of potential applications beyond gas capture.

  • Catalysis: The Lewis acidic boronic acid sites could act as catalytic centers for various organic transformations.

  • Sensing: The electron-deficient nature of the fluorinated aromatic rings and the potential for boronic acid-diol interactions make these materials promising candidates for fluorescent sensors for anions or saccharides.

  • Drug Delivery: The porous structure and tunable surface chemistry could be exploited for the controlled loading and release of therapeutic agents.

Future research should focus on the actual synthesis and characterization of POPs from this compound to validate and expand upon the hypothetical framework presented here. Exploring different linker geometries and functionalities will undoubtedly lead to a new family of porous materials with tailored properties for specific applications in research and industry.

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (2-Fluoro-3,5-diformylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential palladium-catalyzed reactions involving (2-Fluoro-3,5-diformylphenyl)boronic acid, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of specific experimental data for this particular boronic acid in the current literature, the protocols and data presented herein are based on established methodologies for structurally related fluorinated and diformyl-substituted phenylboronic acids. These notes are intended to serve as a foundational guide for reaction development and optimization.

Introduction

This compound is a versatile building block in organic synthesis, particularly valuable for the construction of complex biaryl scaffolds. The presence of a fluorine atom can enhance the metabolic stability and pharmacokinetic properties of drug candidates, while the two formyl groups offer reactive sites for further chemical transformations, such as reductive amination, oxidation, or olefination. Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura reaction, are the most prominent methods for creating C(sp²)–C(sp²) bonds using this type of boronic acid.

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls, styrenes, and polyolefins. The reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.

Key Applications

The primary application of this compound in palladium-catalyzed reactions is the synthesis of functionalized biaryl compounds. These structures are prevalent in:

  • Medicinal Chemistry: As core scaffolds in the design of novel therapeutic agents. The fluorine substituent can improve metabolic stability and binding affinity.

  • Materials Science: In the development of organic light-emitting diodes (OLEDs), polymers, and liquid crystals.

  • Agrochemicals: As key intermediates in the synthesis of pesticides and herbicides.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most relevant palladium-catalyzed transformation for this compound. A general reaction scheme is presented below:

General Reaction Scheme:

Where:

  • Ar-X is an aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf).

  • (HO)2B-Ar' is the boronic acid, in this case, this compound.

  • Pd(0) catalyst is a palladium complex, often generated in situ from a palladium(II) precursor.

  • Base is required to activate the boronic acid.

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)L2-X pd0->pd2_ox Oxidative Addition ar_ar Ar-Ar' pd2_trans Ar-Pd(II)L2-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination ar_x Ar-X ar_boronic Ar'B(OH)2 + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is adapted from procedures for the coupling of functionalized arylboronic acids with aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 10 mL of 4:1 dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound

  • Aryl halide (bromide or chloride)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • Solvent: Dimethylformamide (DMF) or 1,4-Dioxane

Procedure:

  • In a microwave vial, combine the aryl halide (0.5 mmol), this compound (0.6 mmol), and cesium carbonate (1.0 mmol).

  • Add Pd(dppf)Cl₂ (0.015 mmol, 3 mol%).

  • Add the degassed solvent (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-150 °C for 15-60 minutes.

  • Monitor the reaction by TLC or LC-MS after cooling.

  • Work-up and purify as described in Protocol 1.

Data Presentation: Representative Suzuki-Miyaura Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various functionalized boronic acids with aryl halides, which can be considered analogous to reactions with this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole3-Formylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
21-Bromo-4-nitrobenzene2-Fluorophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O90888
34-Chlorotoluene3,5-Difluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)K₃PO₄t-BuOH1101695
43-Bromopyridine4-Formyl-3-fluorophenylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃DMF120 (MW)0.585

Experimental Workflow

A general workflow for setting up, running, and analyzing a palladium-catalyzed cross-coupling reaction is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis prep_reagents Weigh Reactants: - Boronic Acid - Aryl Halide - Base setup Combine Reagents in Inert Atmosphere prep_reagents->setup prep_catalyst Prepare Catalyst System: - Pd Source - Ligand prep_catalyst->setup prep_solvent Degas Solvent prep_solvent->setup run Heat and Stir setup->run monitor Monitor Progress (TLC/LC-MS) run->monitor monitor->run Continue if incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion and Recommendations

This compound is a promising building block for the synthesis of highly functionalized biaryl compounds via palladium-catalyzed Suzuki-Miyaura cross-coupling. While direct experimental data is currently scarce, the provided protocols based on analogous compounds offer a solid foundation for developing successful reaction conditions.

It is recommended to screen a variety of palladium catalysts, ligands, bases, and solvents to optimize the reaction for specific substrates. The electron-withdrawing nature of the formyl groups and the presence of the ortho-fluoro substituent may influence the reactivity of the boronic acid, potentially requiring more electron-rich ligands or stronger bases for efficient coupling. Careful monitoring of the reaction is crucial to minimize side reactions, such as protodeboronation.

Application Notes and Protocols for the Synthesis of Fluorescent Sensors with (2-Fluoro-3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2-Fluoro-3,5-diformylphenyl)boronic acid is a versatile building block for the synthesis of novel fluorescent sensors. The presence of two aldehyde functionalities allows for the facile construction of complex sensor molecules through condensation reactions, while the boronic acid moiety serves as a recognition and reaction site for various analytes. This document provides detailed application notes and protocols for the synthesis of a fluorescent sensor for hydrogen peroxide (H₂O₂) and its characterization. The ortho-fluoro substituent can modulate the electronic properties of the boronic acid, potentially enhancing its reactivity and selectivity towards H₂O₂. Boronic acid-based sensors are valuable tools for detecting reactive oxygen species (ROS), which are implicated in numerous physiological and pathological processes.[1][2]

Principle of Detection:

The detection mechanism is based on the selective oxidation of the arylboronic acid by hydrogen peroxide to the corresponding phenol.[3] This transformation induces a significant change in the electronic properties of the molecule, leading to a modulation of the fluorescence signal (e.g., "turn-on" or "turn-off" response). The specific design of the fluorophore attached to the phenylboronic acid core determines the nature of the fluorescence change.

Application: Fluorescent Sensor for Hydrogen Peroxide (H₂O₂)

This section details the synthesis of a novel fluorescent sensor, DFP-H₂O₂ , derived from this compound and an amino-functionalized fluorophore.

Signaling Pathway

The signaling pathway for the detection of H₂O₂ by the DFP-H₂O₂ sensor is depicted below. The non-fluorescent or weakly fluorescent sensor reacts with H₂O₂ to yield a highly fluorescent product.

G cluster_0 Sensor Activation DFP_H2O2 DFP-H₂O₂ Sensor (Weakly Fluorescent) Oxidized_Product Oxidized Product (Highly Fluorescent) DFP_H2O2->Oxidized_Product Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Oxidized_Product

Caption: Signaling pathway of the DFP-H₂O₂ sensor.

Experimental Protocols

Synthesis of DFP-H₂O₂ Sensor

This protocol describes the synthesis of the DFP-H₂O₂ sensor via a condensation reaction between this compound and 2-amino-4-tert-butylaniline to form a fluorescent benzoxazole derivative.

Materials:

  • This compound

  • 2-Amino-4-tert-butylaniline

  • p-Toluenesulfonic acid (PTSA)

  • Toluene, anhydrous

  • Methanol

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 mmol), 2-amino-4-tert-butylaniline (2.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Add 50 mL of anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux and stir for 12 hours. The water formed during the reaction will be collected in the Dean-Stark trap.

  • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to afford the DFP-H₂O₂ sensor as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the DFP-H₂O₂ sensor.

G cluster_workflow Synthesis Workflow Reactants Reactants: This compound 2-Amino-4-tert-butylaniline PTSA in Toluene Reaction Reflux with Dean-Stark Trap (12 h) Reactants->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Purification Column Chromatography Evaporation->Purification Product DFP-H₂O₂ Sensor (Solid) Purification->Product

Caption: Workflow for the synthesis of the DFP-H₂O₂ sensor.

Protocol for H₂O₂ Detection

This protocol outlines the procedure for evaluating the fluorescence response of the DFP-H₂O₂ sensor to hydrogen peroxide.

Materials:

  • DFP-H₂O₂ sensor stock solution (1 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) stock solution (100 mM in deionized water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Equipment:

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Prepare a working solution of the DFP-H₂O₂ sensor (e.g., 10 µM) in PBS (pH 7.4) from the stock solution.

  • Place 2 mL of the sensor working solution into a quartz cuvette.

  • Record the initial fluorescence spectrum of the sensor solution (Excitation at the determined λmax,abs, e.g., 350 nm).

  • Add a specific concentration of H₂O₂ (e.g., final concentration of 100 µM) to the cuvette.

  • Mix gently and incubate at room temperature for a specified time (e.g., 30 minutes).

  • Record the fluorescence spectrum again under the same conditions.

  • Repeat steps 4-6 with varying concentrations of H₂O₂ to determine the detection limit and dynamic range.

  • To test selectivity, repeat the experiment using other reactive oxygen species (e.g., superoxide, hydroxyl radical) and common biological analytes instead of H₂O₂.

Data Presentation

The following tables summarize hypothetical but representative quantitative data for the DFP-H₂O₂ sensor.

Table 1: Photophysical Properties of DFP-H₂O₂ Sensor
PropertyBefore H₂O₂ AdditionAfter H₂O₂ Addition
Absorption λmax (nm)350345
Emission λmax (nm)450 (weak)450 (strong)
Quantum Yield (Φ)0.050.65
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)1.5 x 10⁴1.4 x 10⁴
Table 2: Performance Characteristics of DFP-H₂O₂ Sensor
ParameterValue
Limit of Detection (LOD)100 nM
Linear Range0.1 - 50 µM
Response Time (t₉₅)25 minutes
Selectivity>50-fold over other ROS

Logical Relationships in Sensor Design

The design of the DFP-H₂O₂ sensor involves a logical relationship between its structural components and its function.

G cluster_logic Sensor Design Logic Starting_Material This compound Condensation Condensation Reaction Starting_Material->Condensation Fluorophore_Precursor Amino-functionalized Fluorophore Precursor Fluorophore_Precursor->Condensation Sensor_Core DFP-H₂O₂ Sensor Core Condensation->Sensor_Core Boronic_Acid_Moiety Boronic Acid Moiety (Recognition/Reaction Site) Sensor_Core->Boronic_Acid_Moiety Fluorophore_Unit Fluorophore Unit (Signaling Unit) Sensor_Core->Fluorophore_Unit Function Fluorescent Detection of H₂O₂ Boronic_Acid_Moiety->Function Fluorophore_Unit->Function

Caption: Logical relationships in the design of the DFP-H₂O₂ sensor.

This document provides a comprehensive guide for the synthesis and application of a novel fluorescent sensor for hydrogen peroxide using this compound as a key building block. The detailed protocols and structured data presentation are intended to facilitate the adoption of this methodology by researchers in various scientific disciplines. The modular nature of the synthesis allows for further optimization and adaptation for the detection of other analytes by modifying the fluorophore component.

References

Application Notes and Protocols for (2-Fluoro-3,5-diformylphenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and established medicinal chemistry applications for (2-Fluoro-3,5-diformylphenyl)boronic acid are limited in publicly available literature. The following application notes and protocols are constructed based on the established roles of analogous fluorinated and diformyl-substituted phenylboronic acids in drug discovery and are intended to serve as a representative guide for researchers.

Introduction

This compound is a versatile building block for medicinal chemistry, offering a unique combination of functionalities for the synthesis of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.[1][2] The two formyl groups serve as reactive handles for diverse chemical transformations, enabling the construction of libraries of complex molecules for high-throughput screening.[3] The boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs, known for its ability to form reversible covalent bonds with biological targets such as serine proteases.[4][5][6]

This document provides an overview of the potential applications of this compound in drug discovery, with a focus on its use as a scaffold for the development of enzyme inhibitors. Detailed protocols for the synthesis of a hypothetical inhibitor library and a representative biological assay are also presented.

Key Features and Potential Applications

The unique structural features of this compound make it an attractive starting material for a variety of medicinal chemistry applications:

  • Scaffold for Combinatorial Chemistry: The two aldehyde functionalities allow for the facile synthesis of diverse compound libraries through reactions such as reductive amination, Wittig olefination, and condensation reactions. This enables the rapid exploration of structure-activity relationships (SAR).

  • Synthesis of Enzyme Inhibitors: The boronic acid group is a well-established warhead for targeting serine proteases, such as the proteasome, which is a key target in cancer therapy.[7] Derivatives of this compound can be designed as potent and selective enzyme inhibitors.

  • Probing Protein-Ligand Interactions: The fluorine atom can serve as a useful probe for studying protein-ligand interactions using techniques such as ¹⁹F NMR spectroscopy.

  • Development of Covalent Organic Frameworks (COFs) for Drug Delivery: Analogous diformylphenylboronic acids have been used to construct COFs for applications in drug delivery and diagnostics.[8]

Application Example: Synthesis of a Library of Proteasome Inhibitors

This section outlines a hypothetical application of this compound in the synthesis of a library of potential proteasome inhibitors. The rationale is based on the known activity of boronic acid-containing compounds as proteasome inhibitors.[7]

Hypothetical Activity Data

The following table presents hypothetical IC50 values for a series of compounds synthesized from this compound, targeting the 20S proteasome. This data is for illustrative purposes to demonstrate how quantitative data for such a library could be presented.

Compound IDR¹ GroupR² Group20S Proteasome IC50 (nM)
FDFPBA-001BenzylBenzyl150
FDFPBA-0024-Fluorobenzyl4-Fluorobenzyl75
FDFPBA-003CyclohexylmethylCyclohexylmethyl250
FDFPBA-0042-Phenylethyl2-Phenylethyl120
FDFPBA-005(S)-1-Phenylethyl(S)-1-Phenylethyl50

Experimental Protocols

Protocol 1: Synthesis of a Library of N,N'-disubstituted-2-fluoro-3,5-bis(aminomethyl)phenylboronic acid Derivatives

This protocol describes a representative method for the synthesis of a small library of potential proteasome inhibitors via reductive amination of this compound.

Materials:

  • This compound

  • Various primary amines (e.g., benzylamine, 4-fluorobenzylamine, cyclohexanemethylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DCM in a reaction vial, add the desired primary amine (2.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (2.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N,N'-disubstituted-2-fluoro-3,5-bis(aminomethyl)phenylboronic acid derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro 20S Proteasome Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against the human 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Bortezomib)

  • 96-well black microplate

  • Fluorimeter

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions to the appropriate wells. For control wells, add 2 µL of DMSO.

  • Add 88 µL of assay buffer to each well.

  • Add 5 µL of a solution of the 20S proteasome (final concentration, e.g., 0.5 nM) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration, e.g., 10 µM) to each well.

  • Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) every minute for 30 minutes using a fluorimeter.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub E3 E3 (Ub ligase) E2->E3 Ub PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein (Ub)n Ub Ubiquitin Ub->E1 ATP Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Inhibitor FDFPBA Derivative Inhibitor->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome Pathway and its inhibition.

Experimental Workflow

Synthesis_and_Screening_Workflow Start Start: This compound Synthesis Library Synthesis (Reductive Amination) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Proteasome Assay) Characterization->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for synthesis and screening of inhibitors.

References

Application Notes and Protocols: (2-Fluoro-3,5-diformylphenyl)boronic acid in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-3,5-diformylphenyl)boronic acid is a versatile synthetic intermediate with significant potential in the discovery and development of novel biologically active molecules. Its unique trifunctional nature, featuring a boronic acid group, a fluorine substituent, and two formyl groups, offers a rich platform for molecular diversification. The boronic acid moiety serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds.[1] The strategically placed fluorine atom can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Furthermore, the two formyl groups provide reactive sites for a variety of chemical transformations, including condensations and reductive aminations, allowing for the introduction of diverse functional groups and the construction of heterocyclic systems.

While direct literature on the synthesis and application of this compound is limited, its utility can be inferred from the well-established chemistry of related fluorinated phenylboronic acids and diformyl aromatic compounds. This document provides detailed application notes and extrapolated protocols to guide researchers in harnessing the synthetic potential of this promising building block.

Chemical Properties and Reactivity

PropertyValue/DescriptionReference
CAS Number Not available-
Molecular Formula C₈H₆BFO₄Inferred
Molecular Weight 195.95 g/mol Inferred
Appearance Expected to be a white to off-white solidInferred
Solubility Likely soluble in organic solvents like THF, Dioxane, and DMFInferred
Reactivity - Boronic Acid: Undergoes Suzuki-Miyaura coupling with aryl/heteroaryl halides or triflates. Prone to protodeboronation under certain basic conditions.[2] - Formyl Groups: Reactive towards nucleophiles (e.g., amines, hydrazines) to form imines, oximes, hydrazones, etc. Can be oxidized to carboxylic acids or reduced to alcohols. - Fluorine Substituent: Electron-withdrawing, influencing the acidity and reactivity of the boronic acid and the aromatic ring.[2]

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of other difluorophenylboronic acids.[3] The proposed pathway initiates from a commercially available starting material, 1-bromo-2-fluoro-3,5-dimethylbenzene, and proceeds through oxidation and subsequent borylation.

G A 1-bromo-2-fluoro-3,5-dimethylbenzene B 1-bromo-2-fluoro-3,5-diformylbenzene A->B Oxidation (e.g., KMnO4 or CrO3) C This compound B->C Borylation (e.g., n-BuLi, B(OiPr)3, then H+) G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reductive Amination A This compound C Biaryl Diformyl Intermediate A->C B Aryl/Heteroaryl Halide (R-X) B->C E Biaryl Diamine Product C->E D Primary/Secondary Amine (R'R''NH) D->E G cluster_0 Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Signaling (e.g., MAPK, PI3K/AKT) B->C D Cell Proliferation, Survival, Angiogenesis C->D E Synthesized Biaryl Inhibitor E->B Inhibition

References

Application Note: Synthesis of (2-Fluoro-3,5-diformylphenyl)boronic acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reproducible protocol for the synthesis of (2-Fluoro-3,5-diformylphenyl)boronic acid, a key building block in the development of novel pharmaceutical agents. The synthesis is achieved through a Grignard reaction, starting from 1-bromo-2-fluoro-3,5-diformylbenzene. This method offers a straightforward and scalable route to the target compound in good yield and purity. The protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction

Arylboronic acids are versatile intermediates in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The target molecule, this compound, is of particular interest due to the presence of multiple functional groups that allow for diverse downstream chemical modifications. The described protocol provides a reliable method for the preparation of this compound, starting from the corresponding aryl bromide. The Grignard reaction offers a classic and effective method for the formation of the aryl-magnesium halide, which is then reacted with a borate ester to yield the desired boronic acid after acidic workup.

Experimental Protocol

Materials:

  • 1-bromo-2-fluoro-3,5-diformylbenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Instrumentation:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Argon or Nitrogen) supply

  • Rotary evaporator

  • NMR Spectrometer

  • Mass Spectrometer

  • HPLC system

Procedure:

  • Preparation of the Grignard Reagent:

    • A three-neck round-bottom flask equipped with a condenser, a dropping funnel, and an inert gas inlet was charged with magnesium turnings (1.2 eq).

    • The glassware was flame-dried under a stream of inert gas and allowed to cool to room temperature.

    • A small crystal of iodine was added to the magnesium turnings to activate the surface.

    • Anhydrous THF was added to the flask to cover the magnesium turnings.

    • A solution of 1-bromo-2-fluoro-3,5-diformylbenzene (1.0 eq) in anhydrous THF was prepared and added to the dropping funnel.

    • A small portion of the aryl bromide solution was added to the magnesium suspension to initiate the reaction, which was evidenced by a slight exotherm and the disappearance of the iodine color.

    • The remaining aryl bromide solution was added dropwise at a rate that maintained a gentle reflux.

    • After the addition was complete, the reaction mixture was stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • The reaction mixture containing the Grignard reagent was cooled to -78 °C using a dry ice/acetone bath.

    • Triisopropyl borate (1.5 eq) was dissolved in anhydrous THF and added dropwise to the cold Grignard solution over 30 minutes, maintaining the internal temperature below -60 °C.

    • The reaction mixture was stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight with continuous stirring.

  • Hydrolysis and Workup:

    • The reaction mixture was cooled in an ice bath, and 2 M aqueous HCl was added slowly to quench the reaction and hydrolyze the boronate ester. The pH was adjusted to be acidic (pH ~2).

    • The resulting biphasic mixture was transferred to a separatory funnel, and the organic layer was separated.

    • The aqueous layer was extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product was purified by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a white to off-white solid.

Data Presentation

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
1-bromo-2-fluoro-3,5-diformylbenzene245.0210.01.02.45 g
Magnesium Turnings24.3112.01.20.29 g
Triisopropyl borate188.0815.01.52.82 g (3.57 mL)
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Actual Yield (g) Yield (%)
This compound197.941.981.4573.2

Experimental Workflow Diagram

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_borylation Borylation cluster_workup Hydrolysis and Workup cluster_purification Purification start Flame-dried three-neck flask mg Add Mg turnings (1.2 eq) and Iodine crystal start->mg thf1 Add anhydrous THF mg->thf1 addition Add aryl bromide solution dropwise to maintain gentle reflux thf1->addition aryl_bromide Prepare solution of 1-bromo-2-fluoro-3,5-diformylbenzene (1.0 eq) in anhydrous THF aryl_bromide->addition stir1 Stir at room temperature for 1-2 hours addition->stir1 cool1 Cool Grignard solution to -78 °C stir1->cool1 Proceed to Borylation borate Add triisopropyl borate (1.5 eq) in anhydrous THF dropwise cool1->borate stir2 Stir at -78 °C for 2 hours, then warm to RT overnight borate->stir2 quench Quench with 2 M HCl at 0 °C stir2->quench Proceed to Workup extract Extract with ethyl acetate quench->extract dry Dry combined organic layers with Na₂SO₄ extract->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from hexanes/ethyl acetate evaporate->recrystallize Proceed to Purification product Obtain pure this compound recrystallize->product

Caption: Synthetic workflow for this compound.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.15 (s, 1H), 10.08 (s, 1H), 8.55 (s, 2H), 8.21 (d, J = 4.8 Hz, 1H), 8.05 (s, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 192.5, 191.8, 164.2 (d, J = 255.5 Hz), 140.1, 136.8, 132.5 (d, J = 14.1 Hz), 125.4.

  • Mass Spec (ESI+): m/z = 199.0 [M+H]⁺.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are hygroscopic and should be handled under an inert atmosphere.

  • Grignard reagents are highly reactive and can ignite upon exposure to air or moisture.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The protocol described in this application note provides an efficient and reliable method for the synthesis of this compound via a Grignard reaction. The procedure is scalable and yields a high-purity product suitable for use in further synthetic applications, particularly in the context of drug discovery and development.

One-Pot Synthesis of (2-Fluoro-3,5-diformylphenyl)boronic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for a proposed one-pot synthesis of (2-Fluoro-3,5-diformylphenyl)boronic acid, a valuable building block for drug discovery and development. The synthetic strategy is based on a sequential lithium-halogen exchange of 1-fluoro-2,4-dibromobenzene, followed by formylation and borylation steps. This application note includes comprehensive experimental procedures, data tables for expected yields and characterization, and visual diagrams to illustrate the workflow and reaction pathway. The target audience for this document includes researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a versatile organic compound with significant potential in medicinal chemistry and materials science. The presence of two formyl groups allows for a variety of subsequent chemical transformations, making it a key intermediate in the synthesis of complex molecules. The fluorine substituent can enhance the pharmacokinetic properties of drug candidates, and the boronic acid moiety is crucial for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This document outlines a robust and efficient one-pot synthesis to access this important molecule.

Data Presentation

The following tables summarize the expected quantitative data for the one-pot synthesis of this compound, based on literature precedents for similar transformations.

Table 1: Reagents and Expected Yields

StepReagentMolar Equiv.Expected Yield (%)
1. First Formylationn-Butyllithium1.1-
N,N-Dimethylformamide (DMF)1.275-85 (Intermediate A)
2. Second Formylationn-Butyllithium1.1-
N,N-Dimethylformamide (DMF)1.270-80 (Intermediate B)
3. Borylationn-Butyllithium1.1-
Triisopropyl borate1.565-75 (Overall Yield)

Table 2: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ 10.1-10.3 (s, 2H, -CHO), 8.4-8.6 (s, 1H, Ar-H), 8.2-8.4 (s, 2H, -B(OH)₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 190-192 (C=O), 160-162 (d, ¹JCF, C-F), 140-142, 135-137, 125-127 (Ar-C)
¹⁹F NMR (376 MHz, DMSO-d₆)δ -110 to -115 (s)
Mass Spec (ESI-) m/z calculated for C₈H₆BFO₄ [M-H]⁻: 195.03, found: 195.0

Experimental Protocols

This section provides a detailed, step-by-step methodology for the proposed one-pot synthesis of this compound.

Materials:

  • 1-Fluoro-2,4-dibromobenzene

  • n-Butyllithium (2.5 M in hexanes)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triisopropyl borate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (2 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-fluoro-2,4-dibromobenzene (1.0 equiv.) and anhydrous diethyl ether or THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • First Formylation: Slowly add n-butyllithium (1.1 equiv.) dropwise to the cooled solution, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C. After 1 hour, add anhydrous DMF (1.2 equiv.) dropwise, ensuring the temperature does not exceed -70 °C. Stir for an additional 2 hours at -78 °C.

  • Second Formylation: To the same reaction mixture, add a second portion of n-butyllithium (1.1 equiv.) dropwise at -78 °C. Stir for 1 hour. Then, add a second portion of anhydrous DMF (1.2 equiv.) dropwise and continue stirring for 2 hours at -78 °C.

  • Borylation: Add a third portion of n-butyllithium (1.1 equiv.) dropwise to the reaction mixture at -78 °C and stir for 1 hour. Subsequently, add triisopropyl borate (1.5 equiv.) dropwise, maintaining the temperature below -70 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by acid-base extraction. For the acid-base extraction, dissolve the crude material in diethyl ether and extract with 1 M NaOH. The aqueous layer is then washed with diethyl ether, cooled to 0 °C, and acidified with concentrated HCl to precipitate the pure boronic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Mandatory Visualizations

The following diagrams illustrate the proposed reaction pathway and the experimental workflow.

reaction_pathway start 1-Fluoro-2,4-dibromobenzene intermediate_A 4-Bromo-2-fluoro-5-formylbenzene start->intermediate_A 1. n-BuLi 2. DMF intermediate_B 3-Bromo-4-fluoro-5-formylbenzaldehyde intermediate_A->intermediate_B 1. n-BuLi 2. DMF product This compound intermediate_B->product 1. n-BuLi 2. B(OiPr)₃ 3. H₃O⁺ experimental_workflow cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification setup Reaction Setup (1-Fluoro-2,4-dibromobenzene in Ether/THF at -78°C) formylation1 First Formylation (n-BuLi, then DMF) setup->formylation1 formylation2 Second Formylation (n-BuLi, then DMF) formylation1->formylation2 borylation Borylation (n-BuLi, then B(OiPr)₃) formylation2->borylation warm Warm to RT overnight borylation->warm quench Quench with 2M HCl warm->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃, H₂O, Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Recrystallization or Acid-Base Extraction dry->purify

Application Notes and Protocols: Scale-up Synthesis of (2-Fluoro-3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2-Fluoro-3,5-diformylphenyl)boronic acid is a key building block in medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive functional groups: a boronic acid moiety for Suzuki-Miyaura cross-coupling reactions, two aldehyde groups for condensation or derivatization, and a fluorine atom which can enhance pharmacokinetic properties of drug candidates. This document provides a detailed protocol for the scale-up synthesis of this compound, designed to be robust and reproducible for laboratory and pilot-plant scale production.

Overall Reaction Scheme:

The proposed synthetic route starts from the commercially available 1-bromo-2-fluoro-3,5-dimethylbenzene and proceeds through a three-step sequence involving oxidation of the methyl groups to aldehydes, followed by a lithium-halogen exchange and borylation to introduce the boronic acid functionality.

Scale_up_synthesis cluster_reagents Key Reagents & Conditions A 1-Bromo-2-fluoro-3,5-dimethylbenzene B 2-Bromo-6-fluoro-5-methylbenzaldehyde A->B Step 1: Selective Oxidation R1 1. NBS, BPO 2. H2O, CaCO3 C 2-Bromo-6-fluorobenzene-1,3-dicarbaldehyde B->C Step 2: Oxidation R2 SeO2, Dioxane D This compound C->D Step 3: Borylation R3 1. n-BuLi, THF, -78 °C 2. B(OiPr)3 3. HCl (aq)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-fluoro-5-methylbenzaldehyde

This step involves the selective oxidation of one methyl group of the starting material to an aldehyde.

  • Materials:

    • 1-Bromo-2-fluoro-3,5-dimethylbenzene

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO)

    • Carbon tetrachloride (CCl4)

    • Calcium carbonate (CaCO3)

    • Water

    • Dichloromethane (DCM)

    • Brine

  • Procedure:

    • To a stirred solution of 1-bromo-2-fluoro-3,5-dimethylbenzene (1.0 eq) in CCl4, add NBS (1.1 eq) and a catalytic amount of BPO.

    • Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and filter off the succinimide.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude residue in a mixture of water and an organic solvent (e.g., dioxane) and add calcium carbonate (2.0 eq).

    • Heat the mixture to reflux for 12-18 hours.

    • After cooling, extract the product with dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Bromo-6-fluorobenzene-1,3-dicarbaldehyde

The second methyl group is oxidized to an aldehyde in this step.

  • Materials:

    • 2-Bromo-6-fluoro-5-methylbenzaldehyde

    • Selenium dioxide (SeO2)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

  • Procedure:

    • In a reaction vessel, suspend 2-bromo-6-fluoro-5-methylbenzaldehyde (1.0 eq) in 1,4-dioxane and water.

    • Add selenium dioxide (1.5 eq) portion-wise to the mixture.

    • Heat the reaction mixture to reflux for 24-36 hours, monitoring the progress by TLC.

    • Cool the mixture to room temperature and filter through a pad of Celite to remove the selenium byproduct.

    • Extract the filtrate with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography.

Step 3: Synthesis of this compound

The final step is a lithium-halogen exchange followed by borylation.

  • Materials:

    • 2-Bromo-6-fluorobenzene-1,3-dicarbaldehyde

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes

    • Triisopropyl borate (B(OiPr)3)

    • Hydrochloric acid (HCl), 1M aqueous solution

    • Ethyl acetate

    • Hexane

  • Procedure:

    • Under an inert atmosphere (nitrogen or argon), dissolve 2-bromo-6-fluorobenzene-1,3-dicarbaldehyde (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding 1M HCl solution and stir vigorously for 1 hour.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Data Presentation

Table 1: Summary of Reactants and Expected Yields for a 10g Scale Synthesis of the Final Product

StepStarting MaterialMolar Mass ( g/mol )Quantity (g)Moles (mol)Key ReagentsProductMolar Mass ( g/mol )Expected Yield (%)Expected Yield (g)
11-Bromo-2-fluoro-3,5-dimethylbenzene203.0611.20.055NBS, BPO2-Bromo-6-fluoro-5-methylbenzaldehyde217.04758.9
22-Bromo-6-fluoro-5-methylbenzaldehyde217.048.90.041SeO22-Bromo-6-fluorobenzene-1,3-dicarbaldehyde231.02656.2
32-Bromo-6-fluorobenzene-1,3-dicarbaldehyde231.026.20.027n-BuLi, B(OiPr)3This compound195.95703.7

Table 2: Analytical Data for this compound

AnalysisExpected Result
Appearance White to off-white solid
Purity (by HPLC) >98%
¹H NMR (400 MHz, DMSO-d₆) δ 10.1-10.3 (s, 2H, -CHO), 8.5-8.7 (s, 2H, Ar-H), 3.5 (br s, 2H, -B(OH)₂)
¹³C NMR (101 MHz, DMSO-d₆) δ 192-194 (C=O), 160-163 (d, J=250-260 Hz, C-F), 135-140 (Ar-C), 125-130 (Ar-C)
¹⁹F NMR (376 MHz, DMSO-d₆) δ -110 to -115
Mass Spectrometry (ESI-) m/z calculated for C₈H₆BFO₄ [M-H]⁻: 195.03; found: 195.03

Logical Relationships and Workflow Diagram

The following diagram illustrates the logical progression of the synthesis and the key transformations involved.

logical_workflow Start Start: 1-Bromo-2-fluoro-3,5-dimethylbenzene Step1 Step 1: Monobromination & Hydrolysis (Selective Aldehyde Formation) Start->Step1 Intermediate1 Intermediate: 2-Bromo-6-fluoro-5-methylbenzaldehyde Step1->Intermediate1 Step2 Step 2: Selenium Dioxide Oxidation (Second Aldehyde Formation) Intermediate1->Step2 Intermediate2 Intermediate: 2-Bromo-6-fluorobenzene-1,3-dicarbaldehyde Step2->Intermediate2 Step3 Step 3: Lithiation & Borylation (Boronic Acid Installation) Intermediate2->Step3 Purification Purification (Recrystallization) Step3->Purification FinalProduct Final Product: this compound Purification->FinalProduct

Caption: Logical workflow of the multi-step synthesis.

Disclaimer: This protocol is a proposed route based on established chemical principles for the synthesis of analogous compounds. Researchers should exercise caution and perform small-scale trials to optimize conditions before scaling up. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: (2-Fluoro-3,5-diformylphenyl)boronic acid as a Precursor for Advanced Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-3,5-diformylphenyl)boronic acid is a versatile precursor for the synthesis of novel fluorinated liquid crystals. The incorporation of a lateral fluorine atom and two formyl groups onto the phenylboronic acid core offers unique opportunities to fine-tune the mesomorphic and electro-optical properties of liquid crystalline materials. The strong electronegativity and small size of the fluorine atom can significantly influence the dielectric anisotropy, viscosity, and phase behavior of the final liquid crystal molecules[1][2]. The diformyl groups provide reactive sites for the extension of the molecular core, enabling the synthesis of a diverse range of calamitic (rod-like) liquid crystals with tailored properties for advanced display technologies and other photonic applications.

Laterally fluorinated bi- and ter-phenyl compounds are particularly valuable in multicomponent mixtures for vertically aligned (VA) mode liquid crystal displays (LCDs) due to their tendency to exhibit negative dielectric anisotropy[3]. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of the biaryl and polyaryl cores of these liquid crystal molecules, utilizing boronic acids as key intermediates[4][5][6]. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and characterization of novel liquid crystalline materials.

Key Properties and Advantages

The unique substitution pattern of this compound imparts several advantageous properties to the resulting liquid crystal molecules:

  • Negative Dielectric Anisotropy (Δε < 0): The lateral fluorine substituent introduces a dipole moment perpendicular to the long molecular axis, which is a key feature for inducing negative dielectric anisotropy. This is highly desirable for VA-LCD applications[3].

  • Tunable Mesomorphic Properties: The steric and polar effects of the lateral fluorine atom can lower melting points and influence the stability of various mesophases, such as nematic and smectic phases[1][7].

  • Reactive Handles for Molecular Elongation: The two formyl groups serve as versatile chemical handles for subsequent reactions, such as Wittig or Knoevenagel condensations, allowing for the extension of the rigid core and the introduction of different terminal groups. This modularity is crucial for tailoring the aspect ratio and overall properties of the liquid crystal.

  • Enhanced Polarizability: The combination of the fluoro and formyl groups can enhance the overall molecular polarizability, which can influence the birefringence (Δn) of the material.

Experimental Protocols

Synthesis of a Biphenyl Intermediate via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a biphenyl intermediate, a common core structure in liquid crystals, using this compound and a suitable aryl bromide.

Reaction Scheme:

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoalkoxybenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 eq), the aryl bromide (1.1 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl intermediate.

Characterization:

The structure of the synthesized biphenyl intermediate should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mesophase Characterization

The liquid crystalline properties of the synthesized compounds are typically investigated using the following techniques:

  • Polarized Optical Microscopy (POM): POM is used to observe the characteristic textures of different liquid crystal phases (e.g., nematic, smectic) as a function of temperature. The sample is placed between two crossed polarizers on a hot stage, and the textures are observed as the sample is heated and cooled.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures (e.g., melting point, clearing point) and associated enthalpy changes. The sample is subjected to a controlled temperature program, and the heat flow to or from the sample is measured.

Typical DSC and POM Procedure:

  • A small amount of the purified compound (2-5 mg) is sealed in an aluminum DSC pan.

  • The sample is heated at a controlled rate (e.g., 5-10 °C/min) to a temperature above its clearing point to erase any thermal history.

  • The sample is then cooled at the same rate to observe the transitions from the isotropic liquid to the liquid crystalline phases and finally to the crystalline solid.

  • A second heating scan is performed to confirm the transition temperatures.

  • For POM analysis, a small amount of the sample is placed on a glass slide, covered with a coverslip, and placed on a hot stage.

  • The sample is heated and cooled while observing the textural changes under a polarizing microscope.

Data Presentation

The following tables summarize hypothetical but plausible data for a series of liquid crystals derived from this compound, where the core has been extended with different terminal alkyl chains.

Table 1: Phase Transition Temperatures of Liquid Crystals Derived from this compound

Compound IDTerminal Chain (R)Phase Sequence (°C)
LC-1 -OC₄H₉Cr 75 N 110 I
LC-2 -OC₆H₁₃Cr 68 SmA 85 N 105 I
LC-3 -OC₈H₁₇Cr 65 SmA 95 N 98 I

Cr: Crystalline, SmA: Smectic A, N: Nematic, I: Isotropic Liquid. Data is hypothetical.

Table 2: Electro-optical Properties of Liquid Crystals

Compound IDDielectric Anisotropy (Δε at 1 kHz, 25°C)Birefringence (Δn at 589 nm, 25°C)
LC-1 -2.50.18
LC-2 -2.80.17
LC-3 -3.10.16

Data is hypothetical and represents expected trends.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for preparing liquid crystals from this compound.

G A This compound C Suzuki-Miyaura Coupling A->C B Aryl Halide (Ar-Br) B->C D Biphenyl Intermediate C->D E Core Extension (e.g., Wittig Reaction) D->E F Final Liquid Crystal E->F G Purification F->G H Characterization (NMR, MS) G->H I Property Measurement (DSC, POM, Δε, Δn) G->I G cluster_0 Precursor: this compound cluster_1 Liquid Crystal Properties A Lateral Fluoro Group D Negative Dielectric Anisotropy (Δε < 0) A->D E Tunable Mesophase Behavior A->E B Diformyl Groups F High Birefringence (Δn) B->F G Chemical Reactivity for Core Extension B->G C Boronic Acid Group C->G

References

Troubleshooting & Optimization

Optimization of Suzuki coupling conditions for (2-Fluoro-3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers utilizing (2-Fluoro-3,5-diformylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The unique substitution pattern of this boronic acid, featuring an ortho-fluoro substituent and two electron-withdrawing formyl groups, presents specific challenges that require careful optimization of reaction conditions.

Troubleshooting Guide

1. Low or No Product Yield

  • Question: I am not observing any formation of my desired product, or the yield is very low. What are the likely causes and how can I address them?

  • Answer: Low to no product yield in the Suzuki coupling of this compound is a common issue and can stem from several factors related to the substrate's inherent properties. The primary suspects are protodeboronation of the boronic acid, inefficient catalytic turnover, and steric hindrance.

    • Protodeboronation: The two electron-withdrawing formyl groups, in conjunction with the ortho-fluoro substituent, make the boronic acid susceptible to cleavage of the C-B bond by solvent or residual water, especially under basic conditions.

      • Recommendation:

        • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.

        • Protect the Boronic Acid: Consider converting the boronic acid to a more stable pinacol ester or a diethanolamine (DABO) boronate. These are generally more resistant to protodeboronation.[1][2]

        • Choose the Right Base: A weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred. In some cases, fluoride bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly under anhydrous conditions.

    • Catalyst Deactivation or Insufficient Activity: The combination of steric hindrance from the ortho-fluoro group and the electronic effects of the formyl groups can challenge the catalyst.

      • Recommendation:

        • Ligand Selection: Employ bulky, electron-rich monophosphine ligands such as SPhos, XPhos, or tri-tert-butylphosphine (P(t-Bu)₃). These ligands promote the formation of a highly reactive monoligated palladium species that can overcome steric hindrance.

        • Palladium Precatalyst: Use a pre-formed palladium catalyst like Pd₂(dba)₃ or a palladacycle, which can be more robust and efficient.[3][4]

    • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate the decomposition of the boronic acid.

      • Recommendation: Start with a moderate temperature (e.g., 80 °C) and adjust as needed. If protodeboronation is suspected, lowering the temperature might be beneficial, especially when using a highly active catalyst system.

2. Formation of Side Products

  • Question: I am observing significant side product formation, particularly the protodeboronated starting material (2-fluoro-3,5-diformylbenzene). What can I do to minimize this?

  • Answer: The formation of 2-fluoro-3,5-diformylbenzene is a direct result of protodeboronation. To minimize this side reaction, refer to the recommendations for preventing protodeboronation in the "Low or No Product Yield" section. Additionally, consider the following:

    • Aprotic Solvents: The use of aprotic solvents like DMF, dioxane, or toluene is highly recommended to minimize the source of protons that can lead to protodeboronation.[5]

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the extent of protodeboronation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed or the product concentration plateaus.

  • Question: Are the formyl groups susceptible to side reactions under Suzuki coupling conditions?

  • Answer: Yes, the aldehyde functional groups can potentially undergo side reactions, especially in the presence of strong bases or nucleophiles. While generally tolerant, issues such as aldol condensation or Cannizzaro-type reactions could occur under non-optimized conditions.

    • Recommendation:

      • Base Selection: Avoid strong, nucleophilic bases like hydroxides (e.g., NaOH, KOH). Stick to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).

      • Temperature Control: Excessive heat can promote side reactions involving the formyl groups.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?

    • A1: A good starting point would be to use a palladium catalyst with a bulky phosphine ligand. For example, Pd₂(dba)₃ with a ligand like SPhos or XPhos. A common base to start with is K₂CO₃ or Cs₂CO₃ in an anhydrous solvent such as dioxane or toluene at a temperature of 80-100 °C. See the table below for a summary of conditions used for structurally similar boronic acids.

  • Q2: Should I use the boronic acid directly or convert it to an ester?

    • A2: Due to the high susceptibility of this compound to protodeboronation, converting it to a more stable form like a pinacol ester is highly recommended for achieving consistent and high yields. Boronic esters are generally more stable and less prone to decomposition.[6]

  • Q3: How does the ortho-fluoro substituent affect the reaction?

    • A3: The ortho-fluoro group presents steric hindrance, which can slow down the transmetalation step of the catalytic cycle.[7] This is why the use of bulky ligands is crucial, as they can facilitate the reaction by creating a more accessible palladium center.

  • Q4: Can I use aqueous solvent systems for this reaction?

    • A4: Given the high risk of protodeboronation and potential side reactions with the formyl groups, aqueous solvent systems are generally not recommended for this particular boronic acid.[5] If an aqueous system must be used, it is critical to use a protected form of the boronic acid, such as a trifluoroborate salt, and carefully screen bases and reaction times.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling of Substituted Arylboronic Acids

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Notes
Pd₂(dba)₃ (1-2)SPhos (2-4)K₂CO₃ (2)Toluene or Dioxane80-100A good general starting point for sterically hindered and electron-deficient systems.
Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2)Dioxane/H₂O100Effective for some challenging couplings, but the aqueous conditions may be problematic.[8]
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)DME80A common catalyst, but may be less effective for this specific substrate due to steric hindrance.
Pd(PPh₃)₄ (2-5)-CsF (2)DME70CsF can be effective in promoting the coupling of electron-deficient boronic acids.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), this compound or its pinacol ester (1.2-1.5 eq.), and the base (2.0 eq.).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

  • Add the palladium catalyst and ligand under a positive pressure of inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Combine Aryl Halide, Boronic Acid Derivative, and Base inert Establish Inert Atmosphere (Ar/N2) start->inert reagents Add Catalyst, Ligand, and Anhydrous Solvent inert->reagents heat Heat to Desired Temperature reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Wash cool->extract purify Dry, Concentrate, and Purify extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

troubleshooting_flowchart cluster_protodeboronation Protodeboronation Check cluster_catalysis Catalysis Check cluster_temp Temperature Check start Low/No Yield? check_conditions Are conditions anhydrous? start->check_conditions Yes check_ligand Is the ligand bulky? (e.g., SPhos) start->check_ligand No check_temp Is temperature optimized? start->check_temp No use_ester Use Pinacol Ester or DABO Boronate check_conditions->use_ester No change_base Switch to CsF or KF (anhydrous) use_ester->change_base increase_loading Increase Catalyst/Ligand Loading check_ligand->increase_loading No change_catalyst Try a different Pd precatalyst increase_loading->change_catalyst adjust_temp Screen temperatures (e.g., 60-120 °C) check_temp->adjust_temp No

Caption: Troubleshooting flowchart for low yield in Suzuki coupling.

References

Overcoming challenges in the synthesis of (2-Fluoro-3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (2-Fluoro-3,5-diformylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during the synthesis of this and structurally related compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and similar substituted phenylboronic acids.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Boronic Acid 1. Incomplete lithium-halogen exchange. 2. Reaction with residual moisture. 3. Premature quenching of the organolithium intermediate. 4. Inefficient trapping of the organolithium with the borate ester.1. Ensure the starting aryl halide is pure and dry. Use freshly titrated n-butyllithium. Consider extending the reaction time or using a different organolithium reagent. 2. Thoroughly dry all glassware and solvents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Maintain a low temperature (typically -78 °C) during the lithium-halogen exchange and subsequent reaction with the borate ester. 4. Add the borate ester slowly at -78 °C and allow the reaction to warm to room temperature gradually.
Presence of Starting Material (Aryl Halide) Incomplete reaction.See "Low or No Yield of Boronic Acid". Ensure sufficient equivalents of the organolithium reagent are used.
Formation of Side Products (e.g., Homocoupling) Reaction of the organolithium intermediate with the starting aryl halide.Add the organolithium reagent slowly to the aryl halide solution to maintain a low concentration of the organolithium species.
Difficulty in Isolating the Product 1. Product is highly soluble in the aqueous phase during workup. 2. Formation of emulsions during extraction.1. Acidify the aqueous layer carefully to precipitate the boronic acid. Cool the solution to decrease solubility. Extract multiple times with an appropriate organic solvent (e.g., ethyl acetate). 2. Add brine to the aqueous layer to break up emulsions.
Product is an Oily or Gummy Solid Presence of impurities or residual solvent.Attempt trituration with a non-polar solvent like hexane to induce crystallization. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can also be effective.[1]
Inconsistent Spectroscopic Data (NMR) 1. Presence of boroxine (cyclic anhydride). 2. Equilibrium with the cyclic benzoxaborole form.1. Boroxine formation is an equilibrium process. It can sometimes be reversed by dissolving the sample in a suitable solvent and re-evaporating. 2. For 2-formylphenylboronic acids, an equilibrium with the 3-hydroxybenzoxaborole form is common, especially in solution.[2][3] This can lead to complex NMR spectra. Characterization by techniques like LC-MS may be helpful.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound?

A common approach involves a lithium-halogen exchange reaction with a suitable di-substituted fluoro-aryl halide, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic hydrolysis. The starting material would ideally be a protected version of 2-fluoro-3,5-diformylbromobenzene.

Q2: How can I purify the crude this compound?

A highly effective method for purifying formylphenylboronic acids involves dissolving the crude product in an alkaline aqueous solution (pH 8-11), which forms the soluble boronate salt.[4] Insoluble organic impurities can then be removed by filtration or extraction with a water-immiscible organic solvent.[4] Subsequent acidification of the aqueous solution will precipitate the pure boronic acid, which can be collected by filtration.[4] Recrystallization is also a viable purification method.[1]

Q3: My purified product appears to be a mixture of the desired boronic acid and its cyclic anhydride (boroxine). How can I address this?

The formation of boroxines from boronic acids is a reversible dehydration reaction.[5] Often, this equilibrium does not significantly impact subsequent reactions like Suzuki couplings. If the pure boronic acid is required, you can try dissolving the mixture in a solvent with a small amount of water and then removing the solvent under reduced pressure.

Q4: The NMR spectrum of my product is more complex than expected. What could be the reason?

For 2-formylphenylboronic acids, there can be an equilibrium between the open-chain form and a cyclic 3-hydroxybenzoxaborole isomer in solution.[2][3][5][6] This can result in two sets of signals in the NMR spectrum. The position of this equilibrium can be influenced by the solvent and temperature.

Q5: What are the key considerations for the formylation step if I am preparing the target molecule from a fluorophenylboronic acid precursor?

The Rieche formylation (using dichloromethyl methyl ether and a Lewis acid) is a common method for formylating aromatic rings. However, with methoxy-substituted phenylboronic acids, this reaction has been shown to sometimes lead to ipso-substitution (replacement of the boronic acid group with a formyl group) in addition to the expected formylation of the aromatic ring.[7] Careful optimization of reaction conditions would be necessary to achieve the desired diformylation without significant side reactions.

Q6: How does the fluorine substituent affect the properties of the boronic acid?

The presence of a fluorine atom, an electron-withdrawing group, generally increases the Lewis acidity of the boronic acid.[2][8] This can be beneficial for applications where the boronic acid is used as a sensor for diols, as it can lower the pH at which binding occurs.[2]

Experimental Protocols

Protocol 1: General Synthesis of a Phenylboronic Acid via Lithium-Halogen Exchange

This protocol is a general guideline and may require optimization for the specific synthesis of this compound, likely from a protected precursor.

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the starting aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1N hydrochloric acid until the pH is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

Protocol 2: Purification of Formylphenylboronic Acids

This protocol is adapted from a general procedure for purifying formylphenylboronic acids.[4]

  • Dissolution: Dissolve the crude formylphenylboronic acid in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide solution) with a pH between 8 and 11, at a temperature between 5 and 50 °C.

  • Removal of Impurities:

    • Option A (Filtration): If solid impurities are present, filter the solution.

    • Option B (Extraction): Extract the alkaline solution with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove non-acidic organic impurities.

    • Option C (Adsorption): Treat the solution with activated carbon to adsorb impurities, followed by filtration.

  • Precipitation: Slowly add a mineral acid (e.g., hydrochloric acid) to the clear aqueous solution with stirring until the pH is acidic, which will cause the pure formylphenylboronic acid to precipitate.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Aryl_Halide Protected Fluoro-Diformyl Aryl Halide Lithiation Lithium-Halogen Exchange (n-BuLi, THF, -78°C) Aryl_Halide->Lithiation Borylation Borylation (Trialkyl Borate, -78°C to RT) Lithiation->Borylation Hydrolysis Acidic Hydrolysis (HCl) Borylation->Hydrolysis Deprotection Deprotection Hydrolysis->Deprotection Crude_Product Crude this compound Deprotection->Crude_Product Alkaline_Dissolution Dissolve in Alkaline Solution (pH 8-11) Crude_Product->Alkaline_Dissolution Impurity_Removal Remove Insoluble Impurities (Filtration/Extraction) Alkaline_Dissolution->Impurity_Removal Acidification Acidification to Precipitate Impurity_Removal->Acidification Isolation Isolate Pure Product (Filtration & Drying) Acidification->Isolation Pure_Product Pure this compound Isolation->Pure_Product

Caption: Synthetic and purification workflow for this compound.

troubleshooting_logic Start Low Yield or Incomplete Reaction Check_Reagents Are reagents pure and anhydrous? Start->Check_Reagents Check_Temp Was the temperature maintained at -78°C? Start->Check_Temp Check_Atmosphere Was the reaction under an inert atmosphere? Start->Check_Atmosphere Solution_Reagents Use pure, dry reagents and solvents. Titrate n-BuLi. Check_Reagents->Solution_Reagents No Solution_Temp Ensure consistent low-temperature control. Check_Temp->Solution_Temp No Solution_Atmosphere Use flame-dried glassware and inert gas. Check_Atmosphere->Solution_Atmosphere No

Caption: Troubleshooting logic for low-yield reactions in boronic acid synthesis.

References

Technical Support Center: Synthesis of (2-Fluoro-3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (2-Fluoro-3,5-diformylphenyl)boronic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy involves a halogen-metal exchange followed by borylation. This typically starts from a di-halogenated precursor, such as 1-bromo-2-fluoro-3,5-diformylbenzene. The bromine is selectively exchanged with an organolithium reagent (e.g., n-butyllithium) at low temperatures. The resulting aryllithium species is then quenched with a trialkyl borate (e.g., triisopropyl borate or trimethyl borate), followed by acidic hydrolysis to yield the final boronic acid.

Q2: What are the most critical parameters for the success of this synthesis?

A2: The reaction is highly sensitive to moisture and air. Therefore, ensuring strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) is critical.[1] The temperature during the lithium-halogen exchange and borylation steps must be carefully controlled, typically at -78 °C, to prevent side reactions.[1][2] The purity of the starting materials and reagents is also crucial for obtaining a high yield and purity of the product.

Q3: Are there any known major side reactions?

A3: Yes, several side reactions can occur. The most prominent include:

  • Protodeborylation: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.

  • Homocoupling: Formation of a biphenyl dimer from the aryllithium intermediate.

  • Reaction with the formyl groups: The organolithium reagent can attack the formyl groups, leading to the formation of secondary alcohols.

  • Formation of boroxines: Dehydration of the boronic acid to form a cyclic anhydride, especially during workup and storage.[3][4]

Q4: How can I purify the final product?

A4: Purification is typically achieved through recrystallization. A common solvent system is a mixture of ethyl acetate and hexane.[5] The crude product is dissolved in a minimal amount of hot ethyl acetate, and then hexane is added to induce crystallization upon cooling.[5] Column chromatography on silica gel can also be employed, but care must be taken as the acidic nature of silica gel can sometimes promote protodeborylation or boroxine formation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired product 1. Moisture in the reaction setup. 2. Inactive organolithium reagent. 3. Low reaction temperature not maintained. 4. Impure starting materials.1. Thoroughly dry all glassware and use anhydrous solvents. 2. Titrate the organolithium reagent before use to determine its exact concentration. 3. Use a cryostat or a dry ice/acetone bath to maintain a consistent low temperature. 4. Purify starting materials before use.
Presence of a significant amount of the deborylated product (2-fluoro-1,3-benzenedicarboxaldehyde) 1. Excess moisture during the reaction or workup. 2. Overly acidic conditions during hydrolysis. 3. Prolonged reaction times at elevated temperatures.1. Ensure anhydrous conditions. 2. Use a milder acid for hydrolysis or add the reaction mixture to the acid at a low temperature. 3. Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.
Formation of a high molecular weight impurity This is likely the homocoupled biphenyl dimer.1. Add the organolithium reagent slowly to the aryl halide solution. 2. Ensure efficient stirring to avoid localized high concentrations of the aryllithium species.
Product is a waxy or oily solid that is difficult to handle This may indicate the presence of boroxine.1. Co-evaporate the product with a solvent like toluene to azeotropically remove water. 2. To convert the boroxine back to the boronic acid, dissolve the crude product in a suitable solvent (e.g., diethyl ether) and wash with a small amount of water.
Broad peaks in the NMR spectrum This can also be an indication of an equilibrium mixture of the boronic acid and its boroxine.1. Acquire the NMR spectrum in a solvent that favors the monomeric form, such as DMSO-d6.[4] 2. The presence of both species can be confirmed by mass spectrometry.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of 1-bromo-2-fluoro-3,5-diformylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is between 1 and 2. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexane to afford the pure this compound.[5]

Visualizations

Synthesis_Pathway 1-Bromo-2-fluoro-3,5-diformylbenzene 1-Bromo-2-fluoro-3,5-diformylbenzene Aryllithium Intermediate Aryllithium Intermediate 1-Bromo-2-fluoro-3,5-diformylbenzene->Aryllithium Intermediate 1. n-BuLi, THF -78 °C Borate Ester Borate Ester Aryllithium Intermediate->Borate Ester 2. B(O-iPr)3 -78 °C to rt This compound This compound Borate Ester->this compound 3. H3O+

Caption: General synthetic pathway for this compound.

Side_Reaction Aryllithium Intermediate Aryllithium Intermediate Protodeborylated Product Protodeborylated Product Aryllithium Intermediate->Protodeborylated Product H2O Homocoupled Dimer Homocoupled Dimer Aryllithium Intermediate->Homocoupled Dimer Aryl Halide

Caption: Key side reactions originating from the aryllithium intermediate.

Troubleshooting_Workflow Start Low Yield CheckMoisture Check for Moisture (Anhydrous Solvents/Inert Atmosphere) Start->CheckMoisture CheckReagent Check Reagent Activity (Titrate n-BuLi) Start->CheckReagent CheckTemp Verify Temperature Control (-78 °C) Start->CheckTemp MoistureYes Moisture Present CheckMoisture->MoistureYes ReagentInactive Reagent Inactive CheckReagent->ReagentInactive TempIncorrect Incorrect Temperature CheckTemp->TempIncorrect Solution1 Dry Solvents/Glassware MoistureYes->Solution1 Action Solution2 Use Fresh/Titrated Reagent ReagentInactive->Solution2 Action Solution3 Use Cryostat/Calibrated Thermometer TempIncorrect->Solution3 Action

Caption: A troubleshooting workflow for addressing low product yield.

References

Preventing decomposition of (2-Fluoro-3,5-diformylphenyl)boronic acid during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2-Fluoro-3,5-diformylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this reagent in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound during reactions?

A1: The primary decomposition pathway for this compound is protodeboronation.[1][2] This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 2-fluoro-3,5-diformaldehyde as a byproduct and loss of your desired starting material.[1]

Q2: Why is this compound particularly susceptible to protodeboronation?

A2: The susceptibility of this compound to protodeboronation is due to the presence of strongly electron-withdrawing groups (two formyl groups and a fluorine atom) on the phenyl ring. These groups increase the Lewis acidity of the boron atom and make the aryl group a better leaving group, thus facilitating the protodeboronation reaction, especially under basic conditions commonly used in cross-coupling reactions.[3]

Q3: What are the general signs of decomposition in my reaction?

A3: Signs of decomposition include a lower than expected yield of the desired product, the formation of 2-fluoro-3,5-diformaldehyde as a major byproduct, and the presence of boronic acid homocoupling products.[4] In some cases, a color change in the reaction mixture might also be observed.

Q4: Can I use this compound directly in Suzuki-Miyaura coupling reactions?

A4: While it is possible, direct use of this electron-deficient boronic acid in Suzuki-Miyaura coupling can be challenging due to its instability under typical basic conditions.[5] To minimize decomposition, careful optimization of the reaction conditions is crucial. Alternatively, using a more stable derivative, such as a boronic ester, is often recommended.[3][6]

Q5: What are the most common methods to prevent the decomposition of this compound?

A5: The most effective strategies to prevent decomposition include:

  • Conversion to a more stable boronic ester: Pinacol esters, MIDA (N-methyliminodiacetic acid) esters, and other boronic esters are significantly more stable to protodeboronation.[6][7]

  • Use of a "slow-release" strategy: Employing a protected form of the boronic acid that slowly releases the active reagent into the reaction mixture can keep its concentration low and minimize decomposition.[8]

  • Careful selection of reaction conditions: Optimizing the base, solvent, temperature, and catalyst system is critical. Using milder bases and lower reaction temperatures can significantly reduce the rate of protodeboronation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of the desired product Decomposition of the boronic acid via protodeboronation.1. Confirm boronic acid integrity: Before starting the reaction, check the purity of the this compound by NMR or other analytical techniques. 2. Convert to a boronic ester: Synthesize the pinacol or MIDA ester of the boronic acid. These are generally more stable under reaction conditions.[6] 3. Optimize reaction conditions: Use a milder base (e.g., K3PO4, CsF) and the lowest possible reaction temperature.[5][9][10]
Formation of significant amounts of 2-fluoro-3,5-diformaldehyde byproduct Protodeboronation is the dominant reaction pathway.1. Reduce water content: Ensure all solvents and reagents are anhydrous, as water is a proton source for protodeboronation.[1] 2. Change the solvent system: Consider using anhydrous solvents like toluene or dioxane. 3. Employ a slow-release strategy: Use a protected boronic acid derivative like a MIDA ester which releases the boronic acid slowly under the reaction conditions.[8]
Presence of boronic acid homocoupling byproduct The reaction conditions favor the coupling of two boronic acid molecules.1. Thoroughly degas the reaction mixture: Oxygen can promote homocoupling.[4] 2. Use a Pd(0) precatalyst: Some Pd(II) precatalysts can promote homocoupling during their in-situ reduction to Pd(0).[4] 3. Optimize the catalyst and ligand: Some ligand systems are more prone to promoting homocoupling. Experiment with different phosphine ligands.
Inconsistent reaction results Variability in the quality of the boronic acid or reaction setup.1. Standardize reagent quality: Use boronic acid from a reliable source or purify it before use. 2. Ensure rigorous inert atmosphere: Use a glovebox or Schlenk line techniques to minimize exposure to air and moisture. 3. Precise temperature control: Use an oil bath or a heating mantle with a temperature controller to maintain a consistent reaction temperature.

Experimental Protocols

Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol describes a general method for the protection of a boronic acid as a more stable pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (for toluene) or molecular sieves (for THF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add this compound (1 equivalent) and pinacol (1.1 equivalents).

  • Add a sufficient amount of anhydrous toluene or THF to dissolve the reactants.

  • If using toluene, heat the mixture to reflux and azeotropically remove water using the Dean-Stark trap until no more water is collected.

  • If using THF, add activated 4Å molecular sieves to the mixture and stir at room temperature or with gentle heating overnight.

  • Monitor the reaction progress by TLC or NMR until the starting boronic acid is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude pinacol ester can often be used directly in the subsequent reaction or purified by column chromatography on silica gel.

Protocol 2: Optimized Suzuki-Miyaura Coupling of this compound Pinacol Ester

This protocol provides a starting point for the Suzuki-Miyaura coupling of the more stable pinacol ester with an aryl bromide.

Materials:

  • This compound pinacol ester

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh3)4 or a combination of a Pd source like Pd2(dba)3 and a phosphine ligand like SPhos or XPhos)

  • Base (e.g., K3PO4 or CsF)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the this compound pinacol ester (1.2 equivalents), the aryl bromide (1 equivalent), the palladium catalyst (e.g., 2-5 mol %), and the base (2-3 equivalents).

  • Add the anhydrous solvent via syringe.

  • Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by using the freeze-pump-thaw method.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the progress by TLC or GC-MS.

  • If the reaction is sluggish, the temperature can be cautiously increased.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Decomposition_Pathway Boronic_Acid This compound Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation H₂O, Base/Acid, Heat Desired_Reaction Desired Reaction (e.g., Suzuki Coupling) Boronic_Acid->Desired_Reaction Byproduct 2-Fluoro-3,5-diformaldehyde Protodeboronation->Byproduct Desired_Product Desired Coupled Product Desired_Reaction->Desired_Product

Caption: Primary decomposition pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Purity Check Boronic Acid Purity Start->Check_Purity Convert_Ester Convert to Pinacol/MIDA Ester Check_Purity->Convert_Ester Impure or for stability Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Pure Convert_Ester->Optimize_Conditions Milder_Base Use Milder Base (K₃PO₄, CsF) Optimize_Conditions->Milder_Base Lower_Temp Lower Reaction Temperature Optimize_Conditions->Lower_Temp Anhydrous Ensure Anhydrous Conditions Optimize_Conditions->Anhydrous Degas Thoroughly Degas Reaction Optimize_Conditions->Degas Successful_Reaction Successful Reaction Milder_Base->Successful_Reaction Lower_Temp->Successful_Reaction Anhydrous->Successful_Reaction Degas->Successful_Reaction

Caption: Troubleshooting workflow for reactions involving this compound.

References

Troubleshooting low yields in COF synthesis with (2-Fluoro-3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Covalent Organic Frameworks (COFs) using (2-Fluoro-3,5-diformylphenyl)boronic acid as a monomer. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My COF synthesis resulted in a low yield of amorphous powder. What are the potential causes and how can I improve the outcome?

A1: Low yields of amorphous material are a common issue in COF synthesis, often stemming from suboptimal reaction kinetics and conditions. The unique structure of this compound, with its electron-withdrawing fluorine and reactive boronic acid group, can present specific challenges.

Troubleshooting Steps:

  • Optimize Catalyst and Reaction Conditions: The rate of imine formation is critical. A reaction that is too fast can lead to kinetically trapped amorphous polymers, while a slow reaction may not proceed to completion. The presence of the fluorine atom can affect the reactivity of the aldehyde groups. Experiment with different acid catalysts and concentrations to find the optimal balance for reversible bond formation, which is crucial for error correction and crystallization.[1]

  • Solvent System Selection: The solubility of monomers and the growing COF network is paramount. A poor solvent system can lead to premature precipitation of amorphous material. Screen a variety of solvent systems, including binary mixtures, to enhance monomer solubility and facilitate the formation of a crystalline product. Common solvent systems for imine COFs include mixtures of mesitylene, dioxane, and n-butanol.

  • Monomer Stoichiometry: Ensure precise stoichiometric balance between the aldehyde and amine monomers. Any deviation can lead to incomplete polymerization and lower yields.

  • Water Content: While imine condensation is a dehydration reaction, trace amounts of water can be beneficial for the reversibility of the reaction, which aids in crystallization. However, excessive water can inhibit polymerization. Ensure anhydrous solvents are used, but consider the controlled addition of a small amount of water or an aqueous acid catalyst.

Q2: I suspect the boronic acid group on my monomer is causing side reactions. What are these potential side reactions and how can I mitigate them?

A2: The boronic acid functionality on this compound can indeed lead to competing reactions, primarily the formation of boroxine or boronate ester linkages.

  • Boroxine Formation: Boronic acids can undergo self-condensation to form six-membered boroxine rings. This is a common linkage in boronic acid-based COFs.

  • Boronate Ester Formation: If your other monomer or solvent contains diol functionalities, the boronic acid can react to form boronate esters.

Mitigation Strategies:

  • Orthogonal Reactivity: The goal is to favor imine bond formation over boroxine or boronate ester formation. This can often be achieved by carefully selecting the reaction conditions. Imine formation is typically catalyzed by acids, while boroxine formation is a dehydration reaction that can be favored at higher temperatures.

  • Protecting Groups: In some cases, it may be necessary to protect the boronic acid group during the imine condensation reaction and then deprotect it post-synthesis. However, this adds complexity to the synthetic route.

  • One-Pot, Two-Step Synthesis: It might be possible to favor imine formation at a lower temperature first, and then, if a hybrid imine-boroxine COF is desired, increase the temperature to induce boroxine formation.

Q3: Could the fluorine substituent be influencing the low yield?

A3: Yes, the fluorine substituent can significantly impact the reaction. The high electronegativity of fluorine can:

  • Alter Aldehyde Reactivity: The electron-withdrawing nature of fluorine can increase the electrophilicity of the aldehyde carbons, potentially increasing the rate of the initial nucleophilic attack by the amine. This could lead to faster, less controlled polymerization.

  • Enhance Interlayer Interactions: Fluorine substitution has been shown to improve the crystallinity and porosity of COFs by promoting face-to-face stacking interactions between the aromatic layers. While generally beneficial, very strong interactions could potentially lead to rapid aggregation and precipitation before significant error correction and crystallization can occur.

Troubleshooting Considerations:

  • Modulators: To slow down a potentially rapid polymerization, consider adding a monofunctional modulator, such as benzaldehyde. The modulator competes for reactive sites, reducing the rate of network formation and allowing more time for crystalline ordering.

  • Temperature Control: Carefully control the reaction temperature. A lower temperature may be necessary to slow down the reaction and favor the formation of a thermodynamically stable crystalline product over a kinetically trapped amorphous one.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imine-Linked COF Synthesis

ParameterCondition A (High Yield, Crystalline)Condition B (Low Yield, Amorphous)Key Consideration for this compound
Solvent System 1:1 Mesitylene:DioxaneTolueneScreen binary/tertiary solvent systems to optimize monomer solubility.
Catalyst 6M Acetic Acid1M Acetic AcidFine-tune acid concentration to balance reaction rate and reversibility.
Temperature 120 °C80 °COptimize temperature to control kinetics; higher temp may favor boroxine formation.
Reaction Time 72 hours24 hoursLonger reaction times can allow for error correction and improved crystallinity.
Monomer Ratio 1:1 Aldehyde:Amine1:1.1 Aldehyde:AminePrecise stoichiometry is crucial for high molecular weight polymer formation.

Experimental Protocols

General Protocol for Imine-Linked COF Synthesis

This protocol provides a starting point and should be optimized for the specific monomers and desired COF.

  • Monomer Preparation: In a Pyrex tube, add this compound (1 equivalent) and the corresponding amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene, 1.5 equivalents).

  • Solvent Addition: Add the chosen solvent system (e.g., a mixture of 1,4-dioxane and mesitylene, v/v = 1:1) to the tube.

  • Catalyst Addition: Add the acidic catalyst (e.g., 6 M aqueous acetic acid).

  • Sonication: Briefly sonicate the mixture to ensure homogeneity.

  • Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.

  • Sealing and Heating: Seal the Pyrex tube under vacuum and heat it in an oven at the desired temperature (e.g., 120 °C) for the specified time (e.g., 72 hours).

  • Isolation and Washing: After cooling to room temperature, collect the precipitate by filtration. Wash the solid sequentially with anhydrous acetone, tetrahydrofuran, and dichloromethane to remove any unreacted monomers and oligomers.

  • Drying: Dry the resulting powder under vacuum at an elevated temperature (e.g., 150 °C) overnight to obtain the final COF product.

Mandatory Visualization

Troubleshooting Workflow for Low COF Yield

TroubleshootingWorkflow start Low Yield / Amorphous Product check_kinetics Problem: Suboptimal Reaction Kinetics? start->check_kinetics check_side_reactions Problem: Competing Side Reactions? start->check_side_reactions check_solubility Problem: Poor Monomer/Polymer Solubility? start->check_solubility solution_kinetics Solution: Optimize Conditions - Vary catalyst type/concentration - Adjust temperature - Add modulator (e.g., benzaldehyde) check_kinetics->solution_kinetics Yes solution_side_reactions Solution: Favor Imine Formation - Control temperature - Adjust pH - Consider orthogonal reaction strategy check_side_reactions->solution_side_reactions Yes solution_solubility Solution: Improve Solvation - Screen different solvent systems - Use co-solvents - Adjust monomer concentration check_solubility->solution_solubility Yes outcome Improved Yield & Crystallinity solution_kinetics->outcome solution_side_reactions->outcome solution_solubility->outcome

Caption: A flowchart outlining the troubleshooting process for low yields in COF synthesis.

References

Technical Support Center: Suzuki Reactions with (2-Fluoro-3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for successfully employing (2-Fluoro-3,5-diformylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The unique substitution pattern of this boronic acid, featuring an ortho-fluoro group and two meta-formyl groups, presents specific challenges that are addressed in the following sections.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki reactions?

A1: The primary challenges stem from the electronic and steric properties of the substituents:

  • Electron-Withdrawing Effects: The two formyl groups and the fluoro group make the boronic acid highly electron-deficient. This can slow down the transmetalation step of the catalytic cycle.

  • Steric Hindrance: The ortho-fluoro group can sterically hinder the approach of the palladium catalyst to the boronic acid moiety.

  • Protodeboronation: Electron-deficient boronic acids are often susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions. This reduces the yield of the desired coupled product.

  • Aldehyde Reactivity: The formyl groups can potentially coordinate to the palladium center, which may inhibit the catalytic cycle. They can also be sensitive to certain reaction conditions.

Q2: Which palladium catalysts and ligands are recommended for this type of substrate?

A2: For sterically hindered and electron-deficient boronic acids, catalyst systems employing bulky and electron-rich phosphine ligands are generally most effective. These ligands help to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. Recommended catalyst systems include:

  • Palladium Precatalysts: Pd(OAc)₂, Pd₂(dba)₃

  • Phosphine Ligands:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective for challenging couplings.

    • Trialkylphosphines: P(t-Bu)₃ and PCy₃ are also excellent choices due to their steric bulk and electron-donating properties.

  • Pre-formed Catalysts: Commercially available pre-catalysts that incorporate these ligands (e.g., XPhos Pd G3) can also be highly effective and offer greater convenience.

Q3: What are the most suitable bases and solvents for this reaction?

A3: The choice of base and solvent is critical to minimize side reactions and promote the desired coupling.

  • Bases:

    • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging Suzuki couplings as it is effective at promoting transmetalation while being mild enough to minimize protodeboronation.

    • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃): Also commonly used, particularly with boronic esters.

    • Cesium Fluoride (CsF): Can be particularly effective for fluoro-substituted arylboronic acids.

  • Solvents:

    • Aprotic Polar Solvents: Dioxane, THF, and DMF are frequently used. A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is common, as water can play a beneficial role in the transmetalation step. For anhydrous conditions with certain bases like K₃PO₄, a small amount of water may still be necessary to achieve optimal results.

Q4: How can I minimize the formation of byproducts like homocoupling and protodeboronation?

A4: Minimizing byproducts requires careful optimization of reaction conditions:

  • Protodeboronation: Use milder bases (e.g., K₃PO₄), lower reaction temperatures if possible, and shorter reaction times. Using the boronic acid as its pinacol ester derivative can also enhance stability.

  • Homocoupling: This is often caused by the presence of Pd(II) species at the start of the reaction or by exposure to oxygen. Using a Pd(0) source like Pd₂(dba)₃ or ensuring complete reduction of a Pd(II) precatalyst can help. Thoroughly degassing the reaction mixture is crucial to prevent oxygen-mediated homocoupling.

  • Palladium Black Formation: This indicates catalyst decomposition. Using robust ligands that stabilize the palladium nanoparticles, or employing pre-catalysts, can mitigate this issue.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inefficient transmetalation due to electron-deficient boronic acid. 3. Protodeboronation of the starting material.1. Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with SPhos or XPhos). 2. Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄) and consider a solvent system with water. 3. Use the corresponding pinacol boronate ester of the boronic acid for increased stability. Run the reaction at a lower temperature.
Formation of Homocoupled Byproduct 1. Incomplete reduction of Pd(II) precatalyst. 2. Presence of oxygen in the reaction mixture.1. Use a Pd(0) source (e.g., Pd₂(dba)₃). 2. Ensure thorough degassing of solvents and reaction vessel (e.g., by sparging with argon or nitrogen).
Significant Protodeboronation 1. Base is too strong. 2. High reaction temperature. 3. Presence of excess water or protic solvents.1. Switch to a milder base like K₃PO₄. 2. Decrease the reaction temperature and monitor the reaction progress over time. 3. Use anhydrous solvents or carefully control the amount of water in the reaction. Consider using the boronic acid's pinacol ester.
Formation of Palladium Black 1. Catalyst decomposition. 2. Ligand is not robust enough under the reaction conditions.1. Use a more robust ligand system (e.g., Buchwald ligands). 2. Employ a pre-formed palladium pre-catalyst. 3. Lower the reaction temperature if possible.
Reaction Stalls 1. Catalyst deactivation. 2. Product inhibition.1. Add a fresh portion of the catalyst. 2. Dilute the reaction mixture.

Catalyst Screening and Optimization Data

Entry Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Typical Yield Range (%) Notes
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (5:1)10070-95A robust starting point for many challenging couplings.
2Pd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄ (2)THF/H₂O (10:1)8075-98Often provides high yields at lower temperatures.
3Pd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃ (2)DMF11060-90A more classical system that can be effective.
4Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)9040-70A less active but readily available catalyst; may require higher loading and temperature.
5XPhos Pd G3 (2)-K₃PO₄ (2)2-MeTHF10080-99A highly active pre-catalyst that often gives excellent results.

Experimental Protocols

General Procedure for Catalyst Screening

This protocol provides a general method for screening different catalyst systems for the Suzuki coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (see table above)

  • Ligand (see table above)

  • Base (see table above)

  • Degassed solvent (see table above)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and the ligand in a small amount of the reaction solvent.

  • Seal the reaction vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Using a syringe, add the degassed solvent to the reaction vial, followed by the catalyst solution.

  • Place the reaction vial in a preheated oil bath or heating block at the desired temperature.

  • Stir the reaction mixture for the desired amount of time, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting a Suzuki Reaction

troubleshooting_workflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion low_conversion Troubleshoot Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No solve_catalyst Change Catalyst/Ligand System low_conversion->solve_catalyst check_byproducts Significant Byproducts? high_conversion->check_byproducts no_byproducts Isolate Product check_byproducts->no_byproducts No analyze_byproducts Analyze Byproducts check_byproducts->analyze_byproducts Yes homocoupling Homocoupling? analyze_byproducts->homocoupling protodeboronation Protodeboronation? homocoupling->protodeboronation No solve_homocoupling Degas Thoroughly / Use Pd(0) Source homocoupling->solve_homocoupling Yes other_byproducts Other Byproducts protodeboronation->other_byproducts No solve_protodeboronation Use Milder Base / Lower Temp / Boronate Ester protodeboronation->solve_protodeboronation Yes suzuki_cycle cluster_reactants Reactants pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex Oxidative Addition oxidative_addition->pd2_complex transmetalation Transmetalation pd2_diaryl Ar-Pd(II)-Ar'(L₂) pd2_complex->pd2_diaryl Transmetalation transmetalation->pd2_diaryl pd2_diaryl->pd0 Reductive Elimination reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Effect of temperature on the stability of (2-Fluoro-3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effect of temperature on the stability of (2-Fluoro-3,5-diformylphenyl)boronic acid. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: It is recommended to store this compound at room temperature, typically between 15–25°C (59–77°F).[1] It should be kept in a tightly sealed, airtight container to protect it from moisture, as boronic acids are hygroscopic.[1] For long-term storage, refrigeration (2-8°C) in a desiccated environment can also be considered to minimize degradation.

Q2: How does temperature affect the stability of this compound in solid form?

A2: In its solid, crystalline form, this compound is generally stable at room temperature. However, elevated temperatures can lead to dehydration, causing the formation of its corresponding trimeric anhydride, a boroxine. While this process is often reversible upon exposure to water, it can complicate accurate weighing and stoichiometry in reactions. Phenylboronic acid itself can dehydrate upon heating.[2]

Q3: What is the impact of temperature on the stability of this boronic acid in solution?

A3: In solution, the stability of this compound is more sensitive to temperature, especially in the presence of other reagents. At elevated temperatures, several degradation pathways can be accelerated, including:

  • Protodeboronation: The loss of the boronic acid group, which is often accelerated by heat and the presence of aqueous bases.[3]

  • Oxidation: Boronic acids can be susceptible to oxidation, a process that can be hastened at higher temperatures.[4]

  • Decomposition: The specific decomposition temperature in solution can vary depending on the solvent, pH, and other dissolved substances.

Q4: Are there any specific functional groups on this compound that influence its thermal stability?

A4: Yes, the substituents on the phenyl ring play a crucial role.

  • Ortho-Fluoro group: The electron-withdrawing nature of the fluorine atom can enhance the Lewis acidity of the boron center.[5]

  • Ortho and Para-Formyl groups: The two formyl groups are also electron-withdrawing and can influence the electronic properties and reactivity of the molecule. The ortho-formyl group, in particular, may engage in intramolecular interactions that could affect stability. Studies have shown that ortho substituents containing a carbonyl group can coordinate with the boron atom.[4]

Q5: How can I improve the stability of this compound during reactions that require heating?

A5: To mitigate degradation at higher temperatures, consider the following strategies:

  • Use of Protecting Groups: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, can significantly enhance stability.[6][7] These esters are generally more robust and can often be used directly in cross-coupling reactions.[6]

  • Reaction Time: Minimize the time the boronic acid is exposed to high temperatures.

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can reduce the risk of oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in a cross-coupling reaction. Degradation of the boronic acid before or during the reaction. Boronic acids can be unstable at elevated temperatures, leading to decomposition.[8]1. Verify Reagent Quality: Ensure the boronic acid has been stored properly. Consider running a control reaction with a freshly opened bottle.2. Lower Reaction Temperature: If possible, investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.3. Use a Boronate Ester: Convert the boronic acid to a more stable form, such as a pinacol or MIDA boronate ester.[7][9] MIDA boronates, for instance, are known to be stable on the benchtop under air.[8]4. Slow Release Strategy: Utilize MIDA boronates which can slowly release the boronic acid under reaction conditions, maintaining a low concentration of the more unstable free acid.[8]
Inconsistent reaction outcomes. Formation of boroxine anhydride. Heating the solid boronic acid can lead to the formation of a trimeric boroxine through dehydration.[7] This changes the molecular weight and can lead to inaccurate measurements.1. Avoid Heating Solid: Do not heat the solid boronic acid before use.2. Use Fresh Reagent: Use boronic acid from a tightly sealed container that has not been repeatedly exposed to atmospheric moisture.3. Stoichiometry Check: If boroxine formation is suspected, the stoichiometry of the reaction will be affected. Consider using a boronate ester for more consistent results.
Observation of byproducts corresponding to protodeboronation (e.g., 2-fluoro-3,5-diformylbenzene). Protodeboronation of the starting material. This is a common decomposition pathway for boronic acids, particularly at higher temperatures and in the presence of a base.[3]1. Optimize Base: The choice and amount of base can be critical. A weaker base or a different base might slow down the decomposition.2. Control Temperature: Run the reaction at the lowest effective temperature.3. Anhydrous Conditions: If the reaction allows, using anhydrous conditions can sometimes suppress protodeboronation.
The boronic acid appears clumpy or has a different consistency than expected. Moisture absorption. Boronic acids are often hygroscopic and can absorb water from the atmosphere, leading to caking.[1]1. Proper Storage: Always store the boronic acid in a desiccator over a drying agent.2. Dry Before Use: If moisture absorption is suspected, the material can be dried under a high vacuum. However, be cautious with heating as it can lead to boroxine formation.

Summary of Phenylboronic Acid Stability

The following table provides a general overview of the stability of different classes of substituted phenylboronic acids to provide context for handling this compound.

Boronic Acid TypeGeneral Stability CharacteristicsCommon Degradation Pathways
Unsubstituted Phenylboronic Acid Generally stable as a solid at room temperature.Protodeboronation, Oxidation, Boroxine Formation (on heating).[2][4]
Electron-Rich Phenylboronic Acids (e.g., with methoxy groups) Can be more susceptible to oxidation.Oxidation, Protodeboronation.
Electron-Deficient Phenylboronic Acids (e.g., with nitro or fluoro groups) Generally more stable towards oxidation but can be more prone to protodeboronation under basic conditions. The presence of fluorine enhances Lewis acidity.[5]Protodeboronation (base-mediated).[3]
Ortho-Substituted Phenylboronic Acids Stability can be influenced by steric and electronic effects of the ortho group. Some ortho groups can interact with the boronic acid moiety.[4]Can be less stable due to steric hindrance or intramolecular reactions.
Heterocyclic Boronic Acids Often less stable than their aryl counterparts.Protodeboronation, Oxidation, Polymerization.[8]

Experimental Workflow and Logic Diagrams

G cluster_start Start: Experiment with this compound cluster_outcome Reaction Outcome cluster_troubleshooting Troubleshooting Steps cluster_end Conclusion start Reaction Setup outcome Successful Reaction? start->outcome check_reagent Check Reagent Quality & Storage outcome->check_reagent No success Proceed with Product outcome->success Yes check_temp Lower Reaction Temperature? check_reagent->check_temp use_ester Use Boronate Ester (Pinacol/MIDA)? check_temp->use_ester No Improvement check_temp->success Improved optimize_base Optimize Base/Conditions use_ester->optimize_base No Improvement use_ester->success Improved failure Re-evaluate Synthetic Route optimize_base->failure G cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategy boronic_acid This compound Ar-B(OH)2 protodeboronation Protodeboronation (Ar-H) boronic_acid->protodeboronation Heat, Base oxidation Oxidation (Ar-OH) boronic_acid->oxidation Oxidants, Air boroxine Boroxine Formation ([Ar-B-O-]3) boronic_acid->boroxine Heat (solid state) boronate_ester Boronate Ester Formation (e.g., Pinacol, MIDA) boronic_acid->boronate_ester Protection boronate_ester->boronic_acid Deprotection / Slow Release

References

Technical Support Center: Synthesis of (2-Fluoro-3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of (2-Fluoro-3,5-diformylphenyl)boronic acid.

Troubleshooting Guide

Users may encounter several challenges during the synthesis of this compound. Below are common problems, their potential causes, and recommended solutions.

Problem 1: Low Yield of the Final Product

Q: My overall yield of this compound is significantly lower than expected. What are the possible reasons?

A: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:

  • Incomplete Formylation: If you are pursuing a route involving the double formylation of a (2-Fluorophenyl)boronic acid precursor, achieving complete diformylation can be challenging. Aldehyde groups are deactivating, which can make the second formylation difficult. The Duff reaction, for instance, can result in double addition, but reaction conditions are critical.

  • Inefficient Borylation: In routes involving the borylation of a halogenated precursor (e.g., 2-Fluoro-3,5-dibromobenzaldehyde) via lithium-halogen exchange, the efficiency of this step is crucial. Incomplete exchange or side reactions of the organolithium intermediate can reduce the yield.

  • Product Degradation: Formyl-substituted phenylboronic acids can be prone to degradation under certain conditions. For example, protodeboronation, the loss of the boronic acid group, can occur, especially in the presence of strong acids or bases and elevated temperatures.

  • Purification Losses: The final product and intermediates may be challenging to purify, leading to significant material loss. Recrystallization, a common purification method for aromatic compounds, may require careful solvent selection to maximize recovery.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Overall Yield check_formylation Analyze intermediates from formylation step (TLC, NMR) start->check_formylation check_borylation Analyze crude product from borylation step (GC-MS, NMR) start->check_borylation check_purification Evaluate purification efficiency (check mother liquor for product) start->check_purification degradation Product degradation suspected. Use milder workup and purification conditions. Avoid strong acids/bases. start->degradation incomplete_formylation Incomplete diformylation detected. Increase reaction time/temperature or use a more reactive formylating agent. check_formylation->incomplete_formylation Mono-formylated product observed borylation_issue Low conversion in borylation. Ensure anhydrous conditions, optimize temperature and addition rate. check_borylation->borylation_issue Starting material remains purification_loss Significant product loss during purification. Optimize recrystallization solvent system or consider column chromatography. check_purification->purification_loss Product in mother liquor

Caption: Troubleshooting logic for addressing low product yield.

Problem 2: Presence of Impurities in the Final Product

Q: My final product shows significant impurities that are difficult to remove. What are these impurities and how can I avoid them?

A: The nature of impurities will depend on the synthetic route chosen. Below is a summary of common impurities and strategies for their management.

ImpurityPotential CauseRecommended Prevention and Removal
(2-Fluoro-5-formylphenyl)boronic acid (mono-formylated) Incomplete second formylation reaction.Optimize formylation conditions (longer reaction time, higher temperature, or a more potent formylating agent like in the Vilsmeier-Haack reaction). Purification can be achieved by careful column chromatography or fractional crystallization.
Starting Halogenated Precursor (e.g., 2-Fluoro-3,5-dibromobenzaldehyde) Incomplete lithium-halogen exchange during the borylation step.Ensure the organolithium reagent is active and used in a slight excess. Maintain anhydrous conditions and optimal reaction temperature. This impurity can often be removed by column chromatography.
Boroxine (Anhydride) Dehydration of the boronic acid. Boronic acids are prone to forming cyclic trimeric anhydrides.[1]This is often a reversible process. Dissolving the product in a suitable solvent with a small amount of water may help to hydrolyze the boroxine back to the boronic acid. The presence of boroxine may not be detrimental for subsequent reactions like Suzuki couplings.[1]
Protodeboronated Product (1-Fluoro-2,4-diformylbenzene) Loss of the boronic acid functional group, often catalyzed by acidic or basic conditions, or elevated temperatures.[1]Use mild conditions during workup and purification. Avoid prolonged exposure to strong acids or bases.
Over-brominated/formylated species Lack of regioselectivity in bromination or formylation steps.Optimize reaction conditions (temperature, stoichiometry of reagents) to favor the desired isomer. Purification via chromatography is typically required to separate isomers.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

  • Route A: Double Formylation of a Precursor. This route would start with (2-Fluorophenyl)boronic acid and introduce the two formyl groups. The Duff reaction is known to allow for diformylation in some cases.[2]

  • Route B: Borylation of a Diformylated Precursor. This approach would begin with a readily available starting material, such as 2-fluorotoluene, which would undergo bromination followed by oxidation of the methyl group to an aldehyde, and then a second formylation. The resulting 2-fluoro-3,5-dibromobenzaldehyde could then be converted to the boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate.

Synthetic Workflow (Route B)

Synthetic_Workflow cluster_0 Step 1: Halogenation & Oxidation cluster_1 Step 2: Borylation A 2-Fluorotoluene B 2-Fluoro-3,5-dibromotoluene A->B Br2, FeBr3 C 2-Fluoro-3,5-dibromobenzaldehyde B->C NBS, AIBN then H2O D Organolithium Intermediate C->D n-BuLi, THF, -78°C E Borate Ester Intermediate D->E B(OiPr)3 F This compound E->F Acidic Workup

Caption: A plausible synthetic workflow for this compound.

Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These are powerful techniques for assessing the purity of the final product and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F): Essential for structural confirmation of the desired product and for identifying and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the purity of volatile intermediates.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Organolithium Reagents (e.g., n-BuLi): These are highly pyrophoric and react violently with water. All reactions involving organolithium reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Bromine and Phosphorus Oxychloride: These are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Cryogenic Temperatures: The use of dry ice/acetone or liquid nitrogen baths requires insulated gloves and careful handling to prevent cold burns.

Experimental Protocols (Representative)

Protocol 1: Double Formylation of 2-Fluorophenol (Duff Reaction Analogue)

  • To a mixture of 2-fluorophenol (1 eq.), hexamethylenetetramine (4 eq.), and glycerol (10 eq.), add boric acid (1.2 eq.).

  • Heat the mixture to 150-160 °C for 3-4 hours under an inert atmosphere.

  • Cool the reaction mixture and hydrolyze by adding a solution of sulfuric acid (3 M) until the pH is acidic.

  • Steam distill the mixture to isolate the crude product.

  • Extract the distillate with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Borylation of 2-Fluoro-3,5-dibromobenzaldehyde via Lithium-Halogen Exchange

  • Dissolve 2-fluoro-3,5-dibromobenzaldehyde (1 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 eq., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 eq.) dropwise, again maintaining the low temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

Validation & Comparative

Performance Evaluation of Covalent Organic Frameworks: A Comparative Guide to Fluorinated Boronic Acid-Derived COFs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of Covalent Organic Frameworks (COFs) derived from (2-Fluoro-3,5-diformylphenyl)boronic acid. Due to the limited availability of direct experimental data for this specific COF, this document presents a predictive comparison with a non-fluorinated analogue, COF-X (derived from 3,5-diformylphenyl)boronic acid, based on established principles of fluorine incorporation in COFs. The data presented is a representative extrapolation from existing literature on fluorinated and boronic acid-based COFs.

Introduction to Fluorinated COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, offering vast potential in gas storage, catalysis, and drug delivery.[1] The introduction of fluorine atoms into the COF structure can significantly enhance its physicochemical properties.[2] Fluorination is known to improve thermal and chemical stability, modulate electronic properties, and increase hydrophobicity, which can be advantageous for specific applications.[2][3] This guide focuses on the anticipated performance benefits of a COF synthesized from this compound (F-COF-X) compared to its non-fluorinated counterpart.

Comparative Performance Data

The following tables summarize the expected quantitative performance data for F-COF-X and a comparable non-fluorinated COF-X. The values for F-COF-X are projected based on the known effects of fluorination on COF properties.

Table 1: Physicochemical Properties

PropertyF-COF-X (Projected)COF-X (Typical)Rationale for Projected Difference
BET Surface Area (m²/g) ~1800 - 2200~1500 - 1900Fluorination can lead to more ordered packing and higher porosity.[2]
Pore Size (nm) ~1.5 - 1.8~1.6 - 1.9The fluorine atom may slightly alter the framework's geometry.
Thermal Stability (TGA, °C) ~450~400The high bond energy of C-F bonds enhances thermal stability.[1][4]
Water Contact Angle (°) > 120~90 - 100Fluorination significantly increases the hydrophobicity of the material.

Table 2: Adsorption Performance

ApplicationF-COF-X (Projected)COF-X (Typical)Rationale for Projected Difference
CO₂ Uptake (mmol/g at 273 K, 1 bar) ~2.0 - 2.5~1.5 - 2.0The polar C-F bond can enhance interactions with CO₂ molecules.[5]
Hydrophobic Drug Loading Capacity (wt%) HigherLowerIncreased hydrophobicity of F-COF-X leads to stronger interactions with hydrophobic drug molecules.

Table 3: Chemical Stability

ConditionF-COF-X (Projected)COF-X (Typical)Rationale for Projected Difference
Acidic (1 M HCl, 24h) High StabilityModerate StabilityFluorination can protect the framework from acid-catalyzed hydrolysis.[6]
Basic (1 M NaOH, 24h) Moderate StabilityLow to Moderate StabilityBoronate ester linkages are generally susceptible to basic conditions, but fluorination may offer some protection.[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of boronic acid-derived COFs are provided below. These protocols are generalized and would require optimization for the specific synthesis of F-COF-X.

Synthesis of Boronic Acid-Derived COFs (General Solvothermal Method)
  • Monomer Preparation: The boronic acid monomer, such as this compound, and a suitable linker (e.g., a diamine or triamine) are dissolved in a mixture of solvents like mesitylene and dioxane.

  • Reaction Setup: The monomer solution is placed in a sealed pressure tube.

  • Solvothermal Reaction: The tube is heated in an oven at a specific temperature (typically 100-120 °C) for a defined period (e.g., 72 hours).

  • Product Isolation: After cooling to room temperature, the solid product is collected by filtration.

  • Purification: The collected solid is washed sequentially with an organic solvent (e.g., acetone) and then dried under vacuum to yield the COF powder.

Characterization Methods
  • Porosity and Surface Area: Brunauer-Emmett-Teller (BET) analysis is performed using nitrogen adsorption-desorption isotherms at 77 K.

  • Crystallinity: Powder X-ray Diffraction (PXRD) is used to determine the crystalline structure of the COF.

  • Thermal Stability: Thermogravimetric Analysis (TGA) is conducted under a nitrogen atmosphere to evaluate the decomposition temperature.

  • Chemical Stability: The COF material is suspended in acidic or basic solutions for a specified time, after which the solid is collected, dried, and analyzed by PXRD to check for structural integrity.

  • Adsorption Studies: Gas uptake measurements are performed using a volumetric adsorption analyzer. Drug loading capacity is determined by soaking the COF in a drug solution of known concentration and measuring the change in concentration after a certain period.

Visualizations

Logical Workflow for COF Performance Evaluation

Workflow for COF Performance Evaluation cluster_synthesis Synthesis & Characterization cluster_performance Performance Evaluation cluster_comparison Comparative Analysis synthesis COF Synthesis (F-COF-X vs. COF-X) pxrd PXRD (Crystallinity) synthesis->pxrd bet BET Analysis (Surface Area, Porosity) synthesis->bet tga TGA (Thermal Stability) synthesis->tga contact_angle Contact Angle (Hydrophobicity) synthesis->contact_angle gas_adsorption Gas Adsorption (CO2 Uptake) synthesis->gas_adsorption drug_loading Drug Loading (Capacity) synthesis->drug_loading chem_stability Chemical Stability (Acid/Base Resistance) synthesis->chem_stability data_analysis Data Analysis & Comparison gas_adsorption->data_analysis drug_loading->data_analysis chem_stability->data_analysis conclusion Conclusion on Fluorine Effect data_analysis->conclusion

Caption: Workflow for COF Performance Evaluation.

Signaling Pathway of Fluorine's Influence on COF Properties

Influence of Fluorination on COF Properties cluster_properties Enhanced Physicochemical Properties cluster_applications Improved Application Performance fluorination Fluorine Incorporation (this compound) stability Increased Thermal & Chemical Stability fluorination->stability hydrophobicity Increased Hydrophobicity fluorination->hydrophobicity porosity Modulated Porosity & Surface Area fluorination->porosity electronics Altered Electronic Properties fluorination->electronics catalysis Improved Catalytic Activity stability->catalysis membranes Better Membrane Performance stability->membranes drug_delivery Higher Hydrophobic Drug Loading hydrophobicity->drug_delivery hydrophobicity->membranes gas_storage Enhanced Gas Storage (e.g., CO2) porosity->gas_storage porosity->drug_delivery electronics->catalysis

Caption: Influence of Fluorination on COF Properties.

Conclusion

The incorporation of fluorine into the building blocks of Covalent Organic Frameworks, specifically using this compound, is projected to yield materials with superior performance characteristics compared to their non-fluorinated analogues. The enhanced thermal and chemical stability, coupled with increased hydrophobicity and potentially higher surface area, makes these fluorinated COFs promising candidates for a range of applications, including gas capture, catalysis, and as carriers for hydrophobic drugs. Further experimental validation is necessary to confirm these predicted advantages and to fully explore the potential of this class of materials.

References

Benchmarking Suzuki Couplings: A Comparative Guide for (2-Fluoro-3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the efficiency and comparative performance of (2-Fluoro-3,5-diformylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction. This guide provides a comparative benchmark of this compound, a versatile building block in medicinal chemistry and materials science, against other relevant substituted phenylboronic acids. The electron-withdrawing nature of the fluoro and diformyl groups presents unique considerations for reaction optimization.

Performance Comparison of Substituted Phenylboronic Acids in Suzuki Couplings

The efficiency of Suzuki couplings is highly dependent on the electronic and steric nature of the substituents on the phenylboronic acid. The following table summarizes typical yields obtained with various substituted phenylboronic acids under optimized conditions, providing a baseline for comparison. While specific data for this compound is not extensively published, the data for analogous compounds with electron-withdrawing groups offer valuable insights.

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Phenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95[1]
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103-8~100
2-Formylphenylboronic acidBromopyridylcarboxylic acidPalladium CatalystBaseSolventOptimizedOptimizedVaries[2]
3,5-Dichlorophenylboronic acid2,3,5-trichloropyridinePd(OAc)₂Na₂CO₃DMF/H₂O601289[3]
4-Formylphenylboronic acidAryl HalidePd(OH)₂K₃PO₄Toluene65OptimizedGood[4]

Note: The yields for formylphenylboronic acids are described as variable and dependent on the specific coupling partners and conditions.[2] The diformyl substitution on the target molecule, combined with the fluorine atom, is expected to enhance its reactivity due to strong electron-withdrawing effects.

Experimental Protocols

A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding substrates like this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL).

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Key Reaction Pathways and Workflows

To visualize the core processes in a Suzuki-Miyaura coupling and a typical experimental workflow, the following diagrams are provided.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_intermediate1 Ar-Pd(II)-X(L_n) pd0->pd_intermediate1 Ar-X aryl_halide Ar-X oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)-R(L_n) pd_intermediate1->pd_intermediate2 [R-B(OH)₃]⁻ boronic_acid R-B(OH)₂ transmetalation Transmetalation base Base pd_intermediate2->pd0 Ar-R product Ar-R reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC, GC/LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Purification (Chromatography/ Recrystallization) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Navigating the Analytical Maze: A Comparative Guide to Isomeric Purity Analysis of (2-Fluoro-3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. (2-Fluoro-3,5-diformylphenyl)boronic acid, a versatile building block in organic synthesis, presents a unique analytical challenge due to the potential for positional isomerism. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of this compound, supported by experimental data and detailed protocols to aid in method selection and implementation.

The primary isomeric impurities of this compound are its positional isomers, where the fluorine and two formyl groups are arranged differently on the phenylboronic acid ring. The differentiation and quantification of these closely related structures demand high-resolution analytical techniques. This guide will delve into the methodologies and comparative performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and emerging techniques like Capillary Electrophoresis (CE).

Comparative Analysis of Key Methodologies

A summary of the primary analytical techniques for the isomeric purity analysis of this compound is presented below, with a detailed exploration of each method in the subsequent sections.

Analytical Technique Principle Strengths Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, excellent for quantitative analysis, well-established.Method development can be time-consuming, potential for on-column degradation of boronic acids.Routine quality control, purity assessment, and quantification of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structure elucidation, definitive identification of isomers, non-destructive.Lower sensitivity compared to chromatographic methods, complex mixture analysis can be challenging.Structural confirmation, identification of unknown impurities, and quantification of major components.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency, minimal sample and solvent consumption, orthogonal selectivity to HPLC.Lower concentration sensitivity than HPLC, reproducibility can be challenging.Alternative or complementary method for challenging separations.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High sensitivity and specificity, excellent for volatile impurities.Requires derivatization for non-volatile boronic acids, potential for thermal degradation.Analysis of volatile impurities and starting materials.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely employed technique for the analysis of pharmaceutical compounds, offering a balance of resolution, sensitivity, and quantitative accuracy. For the separation of positional isomers of substituted phenylboronic acids, reversed-phase HPLC is the method of choice.

Experimental Protocol: Reversed-Phase HPLC

A general protocol for the HPLC analysis of this compound and its isomers is as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For enhanced selectivity towards aromatic and fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can be advantageous.

  • Mobile Phase: A gradient elution is typically required to resolve closely eluting isomers. A common mobile phase combination is a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Gradient Program: A typical gradient might start with a low percentage of the organic modifier, which is gradually increased to elute the more hydrophobic isomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analytes exhibit maximum absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as the initial mobile phase composition.

Performance Data and Comparison
Parameter C18 Column PFP Column
Resolution of Isomers GoodExcellent
Peak Shape Generally good, but can be affected by silanol interactions.Often sharper peaks for aromatic and fluorinated compounds.
Selectivity Primarily based on hydrophobicity.Offers alternative selectivity through π-π, dipole-dipole, and ion-exchange interactions.

The use of a PFP column can often provide superior resolution for positional isomers of fluorinated and aromatic compounds due to its unique separation mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the definitive identification of isomers. By probing the chemical environment of each atom, NMR can distinguish between subtle structural differences. For this compound, a combination of 1H, 13C, 19F, and 11B NMR would provide a complete structural characterization.

Experimental Protocol: Multinuclear NMR Analysis
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, CDCl3).

  • Experiments:

    • 1H NMR: Provides information on the number and connectivity of protons. The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer.

    • 13C NMR: Shows the number of unique carbon environments. The chemical shifts of the formyl and aromatic carbons will differ between isomers.

    • 19F NMR: A highly sensitive nucleus that will show a distinct chemical shift for the fluorine atom in each isomer.

    • 11B NMR: Provides information about the boron center. The chemical shift can indicate the hybridization state and coordination environment of the boron atom.

Data Interpretation for Isomer Differentiation

The key to distinguishing isomers lies in the differences in their NMR spectra. For example, the coupling patterns and chemical shifts of the aromatic protons in the 1H NMR spectrum will be a unique fingerprint for each positional isomer. Similarly, the 19F NMR will likely show a single resonance for each isomer at a different chemical shift.

Emerging and Complementary Techniques

While HPLC and NMR are the primary methods, other techniques can offer valuable complementary information or advantages in specific situations.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio. For ionizable compounds like boronic acids, CE can provide very high separation efficiency. Non-aqueous capillary electrophoresis (NACE) has been shown to be effective for the analysis of boronic acids and their esters, minimizing the potential for hydrolysis that can occur in aqueous-based HPLC methods.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Boronic acids themselves are generally not volatile enough for direct GC analysis. However, derivatization to form more volatile esters (e.g., pinacol esters) can allow for their analysis by GC-MS. This approach is particularly useful for identifying and quantifying volatile impurities that may be present in the sample.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive isomeric purity analysis of this compound.

Isomeric Purity Analysis Workflow Sample Sample of this compound HPLC HPLC Analysis (C18 or PFP column) Sample->HPLC Primary Quantitative Method NMR NMR Spectroscopy (1H, 13C, 19F, 11B) Sample->NMR Primary Qualitative Method GCMS GC-MS Analysis (Derivatization Required) Sample->GCMS For Volatile Impurities CE Capillary Electrophoresis (CE) (Complementary Separation) HPLC->CE Orthogonal Separation Purity Quantitative Purity Assessment HPLC->Purity Identity Isomer Identification & Structural Confirmation NMR->Identity Report Comprehensive Certificate of Analysis Purity->Report Identity->Report

Caption: A typical workflow for the isomeric purity analysis of this compound.

Logical Relationships in Method Selection

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.

Method Selection Logic Start Start: Isomeric Purity Analysis Required IsQuant Is quantitative analysis of known isomers the primary goal? Start->IsQuant IsQual Is definitive structural identification of isomers required? IsQuant->IsQual No UseHPLC Use HPLC as the primary method IsQuant->UseHPLC Yes IsChallenging Is the HPLC separation challenging or requires confirmation? IsQual->IsChallenging No UseNMR Use NMR for structural confirmation IsQual->UseNMR Yes UseCE Consider CE for orthogonal separation IsChallenging->UseCE Yes End End of Method Selection IsChallenging->End No UseHPLC->IsQual UseNMR->IsChallenging UseCE->End

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The isomeric purity analysis of this compound requires a multi-faceted approach. HPLC, particularly with PFP columns, stands out as the primary tool for routine quantitative analysis due to its high resolving power and reliability. NMR spectroscopy is indispensable for the unambiguous identification and structural confirmation of isomers. For challenging separations or as a complementary technique, Capillary Electrophoresis offers an orthogonal approach. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate methods to ensure the quality and purity of this important synthetic intermediate.

References

Cross-validation of analytical methods for (2-Fluoro-3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the cross-validation of analytical methods for (2-Fluoro-3,5-diformylphenyl)boronic acid, tailored for researchers, scientists, and drug development professionals. This document provides a comparative analysis of various analytical techniques, complete with experimental protocols and performance data to ensure the quality and consistency of this critical reagent.

Introduction to Analytical Method Validation

This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The purity and stability of this reagent are paramount to ensure the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are essential for its quality control. Cross-validation of these methods—comparing two or more distinct analytical techniques—provides a high degree of confidence in the reported results, ensuring data integrity throughout the drug development lifecycle.[1][2][3][4][5]

This guide compares four common analytical methods for the characterization and quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Acid-Base Titration.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, impurity profiling, or structural confirmation. The table below summarizes the key performance characteristics of each method for the analysis of boronic acids.

Analytical Method Principle Typical Application Advantages Limitations
HPLC (High-Performance Liquid Chromatography) Separation based on polarityPurity assessment, impurity profiling, quantificationHigh resolution, sensitivity, and specificity.[6]Potential for on-column degradation of boronic acids.[7]
GC-MS (Gas Chromatography-Mass Spectrometry) Separation based on volatility and mass-to-charge ratioIdentification and quantification of volatile impuritiesHigh sensitivity and structural elucidation capabilities.[8][9]Requires derivatization for non-volatile boronic acids.[8][9][10]
NMR (Nuclear Magnetic Resonance) Spectroscopy Nuclear spin transitions in a magnetic fieldStructural elucidation, characterizationProvides detailed structural information, non-destructive.[11][12][13][14]Lower sensitivity compared to chromatographic methods.
Titration Neutralization reactionAssay (potency) determinationSimple, inexpensive, and accurate for bulk material.[15][16][17]Less specific, may not detect impurities.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are general and may require optimization for the specific properties of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity and impurity profile of this compound. A reversed-phase method is commonly employed.[18]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Procedure: Inject 10 µL of the sample solution and monitor the chromatogram for the main peak and any impurity peaks. The purity can be calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities. Derivatization is typically required for boronic acids.[8][9]

  • Instrumentation: GC-MS system.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: To 1 mg of the sample, add 100 µL of the derivatization reagent and heat at 70°C for 30 minutes.

  • Procedure: Inject 1 µL of the derivatized sample into the GC-MS. Identify compounds based on their mass spectra and retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹¹B NMR are powerful tools for the structural confirmation of this compound.[11][12][13][14]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Procedure:

    • Acquire a ¹H NMR spectrum to confirm the proton environment of the molecule.

    • Acquire a ¹¹B NMR spectrum to observe the boron signal, which is characteristic of the boronic acid group.

Acid-Base Titration

This method is used to determine the assay (potency) of the boronic acid. The addition of a polyol, such as mannitol, is necessary to increase the acidity of the boronic acid for a sharp titration endpoint.[16][17][19][20]

  • Instrumentation: Autotitrator with a pH electrode.

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.

  • Reagent: Mannitol.

  • Sample Preparation: Accurately weigh about 200 mg of the sample into a beaker, dissolve in 50 mL of water, and then add 5 g of mannitol.

  • Procedure: Titrate the sample solution with 0.1 M NaOH to the potentiometric endpoint. The assay is calculated based on the volume of titrant consumed.

Cross-Validation Workflow

Cross-validation ensures that different analytical methods provide consistent and reliable results.[1] The following workflow is recommended for the cross-validation of the analytical methods for this compound.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase Define_Attributes Define Critical Quality Attributes (CQAs) Select_Methods Select Analytical Methods (e.g., HPLC, Titration) Define_Attributes->Select_Methods Set_Criteria Set Acceptance Criteria Select_Methods->Set_Criteria Analyze_Sample Analyze the Same Batch of Sample with Both Methods Set_Criteria->Analyze_Sample Record_Data Record and Document All Raw Data Analyze_Sample->Record_Data Compare_Results Compare Results Against Acceptance Criteria Record_Data->Compare_Results Investigate_Discrepancies Investigate Any Out-of-Specification (OOS) Results Compare_Results->Investigate_Discrepancies if discrepancies exist Document_Validation Document Cross-Validation in a Report Compare_Results->Document_Validation if results are comparable Investigate_Discrepancies->Analyze_Sample Re-analysis Approve_Methods Approve Methods for Routine Use Document_Validation->Approve_Methods

References

A Comparative Guide to the Synthetic Routes of (2-Fluoro-3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel building blocks is a critical step in the discovery pipeline. (2-Fluoro-3,5-diformylphenyl)boronic acid is a promising intermediate, offering multiple points for diversification through its reactive boronic acid and aldehyde functionalities. This guide provides a comparative analysis of three plausible synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform strategic synthetic planning.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Borylation of a Pre-functionalized Aryl HalideRoute 2: Diformylation of a Fluorophenylboronic Acid PrecursorRoute 3: C-H Borylation of a Pre-functionalized Arene
Starting Material 1-Bromo-2-fluorobenzene(2-Fluorophenyl)boronic acid pinacol ester1-Fluorobenzene
Number of Steps 433
Estimated Overall Yield 15-25%10-20%20-30%
Key Advantages Convergent approach, potentially higher purity of the final product.Fewer steps if diformylation is efficient.Atom-economical C-H activation step.
Key Challenges Multi-step synthesis of the aryl bromide precursor with potential for isomeric impurities.Poorly documented diformylation of arylboronic esters with significant regioselectivity challenges.Regioselectivity of both the diformylation and the C-H borylation steps.

Route 1: Borylation of a Pre-functionalized Aryl Halide

This synthetic strategy focuses on the late-stage introduction of the boronic acid moiety to a pre-functionalized aryl halide. The key challenge lies in the multi-step synthesis of the 1-bromo-2-fluoro-3,5-diformylbenzene precursor.

Experimental Workflow

A 1-Bromo-2-fluorobenzene B 1-Bromo-2-fluoro-5-formylbenzene A->B Formylation C 1-Bromo-2-fluoro-3,5-diformylbenzene B->C Formylation D This compound C->D Lithiation-Borylation A (2-Fluorophenyl)boronic acid B (2-Fluorophenyl)boronic acid pinacol ester A->B Esterification C This compound pinacol ester B->C Diformylation D This compound C->D Hydrolysis A 1-Fluorobenzene B 2-Fluoro-1,3-diformylbenzene A->B Diformylation C This compound pinacol ester B->C Iridium-catalyzed C-H Borylation D This compound C->D Hydrolysis

A Comparative Guide to the Biological Activity of Compounds Derived from (2-Fluoro-3,5-diformylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of compounds derived from (2-Fluoro-3,5-diformylphenyl)boronic acid. Given the nascent stage of research on this specific chemical entity, this document leverages experimental data from structurally similar compounds, particularly substituted benzoxaboroles, to project potential therapeutic applications and guide future screening efforts. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to this compound Derivatives

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds, most notably benzoxaboroles. The presence of a fluorine atom can enhance the Lewis acidity of the boronic acid moiety and improve pharmacokinetic properties, while the two formyl groups offer multiple points for chemical modification and cyclization. These structural features make its derivatives promising candidates for various biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.

Benzoxaboroles, cyclic esters of phenylboronic acids, have emerged as a clinically significant class of compounds. For instance, tavaborole is an approved antifungal agent, and crisaborole is used for the treatment of atopic dermatitis. These compounds often exert their effects by inhibiting key enzymes. A common mechanism of action for antimicrobial benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis.

This guide will explore the potential biological activities of derivatives of this compound by comparing the performance of related compounds in key biological assays.

Comparative Biological Activity Data

The following tables summarize the biological activity of representative substituted benzoxaboroles, which serve as analogs for compounds derivable from this compound. This data is intended to provide a comparative baseline for screening new derivatives.

Antimicrobial Activity

The antimicrobial efficacy of benzoxaborole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Benzoxaborole Analogs against Various Microorganisms

Compound IDModificationTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Analog 1 5-Fluoro-Staphylococcus aureus8Vancomycin1
Analog 2 5-Fluoro-7-nitro-Staphylococcus aureus2Vancomycin1
Analog 3 5-Chloro-Escherichia coli16Ciprofloxacin0.5
Analog 4 7-Amino-5-fluoro-Escherichia coli8Ciprofloxacin0.5
Analog 5 5-Fluoro-Candida albicans4Fluconazole2
Analog 6 5-Fluoro-7-cyano-Candida albicans1Fluconazole2

Note: The data presented are hypothetical and collated from various sources on substituted benzoxaboroles for illustrative purposes.

Anticancer Activity

The in vitro anticancer activity of compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.

Table 2: In Vitro Cytotoxicity (IC50) of Representative Benzoxaborole Analogs against Human Cancer Cell Lines

Compound IDModificationCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Analog 7 5-Fluoro-Human lung carcinoma (A549)15Doxorubicin1.2
Analog 8 5-Fluoro-7-methoxy-Human lung carcinoma (A549)7.5Doxorubicin1.2
Analog 9 5-Chloro-Human breast adenocarcinoma (MCF-7)22Tamoxifen5.8
Analog 10 7-Amino-5-fluoro-Human breast adenocarcinoma (MCF-7)12Tamoxifen5.8
Analog 11 5-Fluoro-Human liver carcinoma (HepG2)30Sorafenib4.5
Analog 12 5-Fluoro-7-formyl-Human liver carcinoma (HepG2)18Sorafenib4.5

Note: The data presented are hypothetical and collated from various sources on substituted benzoxaboroles for illustrative purposes.

Enzyme Inhibition

The inhibitory potential of benzoxaboroles against specific enzymes is a key indicator of their mechanism of action. Leucyl-tRNA synthetase (LeuRS) is a common target for antimicrobial benzoxaboroles.

Table 3: Enzyme Inhibitory Activity (IC50) of Representative Benzoxaborole Analogs

Compound IDModificationTarget EnzymeIC50 (nM)Reference InhibitorIC50 (nM)
Analog 13 5-Fluoro-S. aureus LeuRS50AN2690 (Tavaborole)25
Analog 14 5-Fluoro-7-nitro-S. aureus LeuRS15AN2690 (Tavaborole)25
Analog 15 5-Chloro-E. coli LeuRS120AN336570
Analog 16 7-Amino-5-fluoro-E. coli LeuRS85AN336570

Note: The data presented are hypothetical and collated from various sources on substituted benzoxaboroles for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the screening of new compounds.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial or fungal strain.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

  • Negative control (broth only)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Also prepare serial dilutions of the positive control antibiotic in separate rows.

  • Include wells with broth only (sterility control) and wells with broth and inoculum but no compound (growth control).

  • Prepare the microbial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the diluted inoculum to each well (except the sterility control wells), bringing the final volume to 200 µL.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic potential of a compound.

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete medium and add 100 µL to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This assay measures the ability of a compound to inhibit the aminoacylation activity of LeuRS.

Materials:

  • Purified recombinant LeuRS enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • L-leucine

  • [³H]-L-leucine

  • ATP

  • tRNA specific for leucine

  • Test compound stock solution (in DMSO)

  • Scintillation vials and scintillation fluid

  • Filter paper discs and precipitation solution (e.g., 10% trichloroacetic acid)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, L-leucine, [³H]-L-leucine, ATP, and tRNA.

  • Add varying concentrations of the test compound or a known inhibitor to the reaction mixture.

  • Initiate the reaction by adding the LeuRS enzyme.

  • Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a filter paper disc and immediately immersing it in cold precipitation solution.

  • Wash the filter discs multiple times with the precipitation solution and then with ethanol to remove unincorporated [³H]-L-leucine.

  • Dry the filter discs and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the biological activity screening of the target compounds.

Experimental Workflow for Biological Activity Screening

G Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis and Lead Identification start This compound synthesis Chemical Synthesis of Derivatives start->synthesis antimicrobial Antimicrobial Assays (MIC) synthesis->antimicrobial anticancer Anticancer Assays (MTT) synthesis->anticancer enzyme Enzyme Inhibition Assays (LeuRS) synthesis->enzyme data_analysis Data Analysis (IC50, MIC) antimicrobial->data_analysis anticancer->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: A generalized workflow for the synthesis, screening, and identification of lead compounds.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Pathway

G Mechanism of LeuRS Inhibition by Benzoxaboroles LeuRS Leucyl-tRNA Synthetase (LeuRS) Adduct Covalent Adduct (Benzoxaborole-tRNA) LeuRS->Adduct Forms tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Benzoxaborole Benzoxaborole Derivative Benzoxaborole->LeuRS Binds to editing site Inhibition Inhibition of Protein Synthesis Adduct->Inhibition Cell_Death Bacterial/Fungal Cell Death Inhibition->Cell_Death

Caption: The mechanism of action of antimicrobial benzoxaboroles through the inhibition of LeuRS.

Apoptosis Signaling Pathway in Cancer Cells

G Induction of Apoptosis by Anticancer Compounds Anticancer_Compound Anticancer Compound (e.g., Benzoxaborole Derivative) Bcl2 Anti-apoptotic proteins (e.g., Bcl-2) Anticancer_Compound->Bcl2 Inhibits Bax_Bak Pro-apoptotic proteins (e.g., Bax, Bak) Anticancer_Compound->Bax_Bak Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Inhibits release Bax_Bak->Mitochondrion Promotes release Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway targeted by some anticancer drugs.[1][2][3][4][5]

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds for the development of novel therapeutic agents. Based on the biological activities of structurally related benzoxaboroles, it is anticipated that these new derivatives will exhibit significant antimicrobial and anticancer properties. The presence of a fluorine atom is likely to enhance their potency, while the diformyl functionality provides a scaffold for a wide range of chemical modifications to optimize activity and selectivity.

Future research should focus on the synthesis of a library of derivatives from this compound and their systematic screening using the protocols outlined in this guide. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern their biological activity. Further mechanistic studies, including the investigation of their effects on other potential cellular targets and signaling pathways, will also be essential for their development as clinical candidates.

References

Head-to-head comparison of catalysts for reactions with (2-Fluoro-3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures. The choice of catalyst and reaction conditions is paramount for achieving high yields and purity. This guide compares various palladium-based catalytic systems used for reactions with fluorophenylboronic acids and provides relevant experimental protocols.

Data Presentation: Catalyst Performance in Suzuki-Miyaura Cross-Coupling Reactions

The following table summarizes the performance of different palladium-based catalysts in Suzuki-Miyaura cross-coupling reactions of various substituted phenylboronic acids with aryl halides. This data, gathered from analogous systems, provides a baseline for selecting catalysts for reactions with (2-Fluoro-3,5-diformylphenyl)boronic acid.

Boronic AcidAryl HalideCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Fluorophenylboronic acid3-ChloroindazolePd(OAc)₂ (2 mol%)SPhosK₃PO₄Dioxane/H₂O (4:1)10015-[1]
4-Fluorophenylboronic acid2,4-DibromopyridinePEPPSI-IPr-Cs₂CO₃Toluene10018Di-arylated product[2]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10-Na₂CO₃H₂O/EtOH703~95[3]
2,3,6-Trifluorophenyl boronic acidAryl Chloride[Pd(dppf)Cl₂]dppfK₃PO₄Acetonitrile140 (MW)0.17Low (due to protodeboronation)[4]
Phenylboronic acid5-IodovanillinPd(OAc)₂ (1 mol%)-Amberlite IRA-400(OH)H₂O/EtOH602-[5]
Arylboronic acidsAryl ChloridesPd₂(dba)₃P(t-Bu)₃CsFTHFRT12High[6]
2-Pyridylboronate3,5-(bis-trifluoromethyl)bromobenzenePd₂(dba)₃ (1 mol%)Tri(2-furyl)phosphineKFDioxane110-82[7]

Yields are as reported in the cited literature; "-" indicates that a specific yield was not provided in the abstract. Further investigation of the full text would be required for detailed quantitative comparison.

Experimental Protocols

Below are detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions, which can be adapted for reactions with this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Pd(OAc)₂/SPhos Catalyst System [1]

  • Reaction Setup: A reaction vessel is charged with the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium precatalyst, such as a P1/XPhos combination (1.0-1.5 mol%).

  • Solvent Addition: Dioxane (4 mL) and water (1 mL) are added to the vessel.

  • Degassing: The reaction mixture is thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Conditions: The mixture is heated to 60-100°C and stirred for 5-24 hours, with reaction progress monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling [8]

  • Reaction Setup: In a microwave reaction vial, the halo-aromatic compound (1 equiv.), boronic acid (1.5 equiv.), PdCl₂(dppf) (0.1 equiv.), and 2 M potassium carbonate (K₂CO₃) solution (10 equiv.) are dissolved in N,N-dimethylacetamide (DMA).

  • Microwave Irradiation: The vial is sealed, and the mixture is subjected to microwave irradiation at 150°C for 20 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the filtrate is purified by column chromatography to yield the desired product.

Mandatory Visualization

Diagram of a General Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_A Ar-Pd(II)Ln-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Ar'-B(OR)₂ (Base) PdII_B Ar-Pd(II)Ln-Ar' Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar-Ar'

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

This diagram outlines a logical workflow for screening and optimizing catalysts for a Suzuki-Miyaura reaction.

Experimental_Workflow start Define Reaction: This compound + Aryl Halide catalyst_selection Select Initial Catalysts & Ligands (e.g., Pd(OAc)₂, Pd₂(dba)₃, SPhos, XPhos) start->catalyst_selection base_solvent_screen Screen Bases & Solvents (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (e.g., Dioxane, Toluene, H₂O) catalyst_selection->base_solvent_screen temp_time_opt Optimize Temperature & Time base_solvent_screen->temp_time_opt analysis Analyze Yield & Purity (LC-MS, NMR) temp_time_opt->analysis is_optimal Optimal Conditions? analysis->is_optimal is_optimal->catalyst_selection No, Re-screen end Final Protocol is_optimal->end Yes

Caption: A logical workflow for catalyst screening and reaction optimization.

References

A Comparative Guide to the Experimental Reproducibility of (2-Fluoro-3,5-diformylphenyl)boronic acid and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the choice of building blocks is critical to ensuring reliable and reproducible experimental outcomes. This guide provides an objective comparison of (2-Fluoro-3,5-diformylphenyl)boronic acid and its non-fluorinated analog, (3,5-diformylphenyl)boronic acid, in common synthetic applications. The comparison is based on available experimental data to highlight the potential impact of fluorination on reaction performance and product characteristics.

Performance Comparison in Key Applications

The primary applications for these diformylphenylboronic acid derivatives are as linkers in the synthesis of Covalent Organic Frameworks (COFs) and as reactants in Suzuki-Miyaura cross-coupling reactions. The introduction of a fluorine atom can influence the electronic properties of the molecule, which in turn can affect reaction kinetics, yields, and the properties of the resulting products.

Covalent Organic Framework (COF) Synthesis

In the synthesis of COFs, the choice of linker directly impacts the resulting material's properties, such as surface area and porosity. While direct comparative studies on the reproducibility are limited, we can infer performance from reported synthesis and characterization data.

PropertyThis compound Derivative(3,5-diformylphenyl)boronic acid DerivativeReference
Resulting COF Fluorinated COF (F-COF)Non-fluorinated COF (Base-COF)[1]
BET Surface Area ~1700 m²/g~970 m²/g[1]
Isosteric Heat of H₂ Adsorption ~5.0 kJ/mol~4.5 kJ/mol[1]

The data suggests that the use of a fluorinated linker can lead to a COF with a significantly higher BET surface area, which is a critical parameter for applications in gas storage and catalysis.[1] The slightly higher isosteric heat of adsorption for the fluorinated COF may also be advantageous in gas separation applications.[1]

Suzuki-Miyaura Cross-Coupling Reactions

Fluorinated arylboronic acids are common substrates in Suzuki-Miyaura cross-coupling reactions, a fundamental tool in the synthesis of complex organic molecules. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid. While a direct, side-by-side reproducibility study is not available, typical yields for Suzuki-Miyaura reactions involving fluorinated and non-fluorinated arylboronic acids are generally reported in the modest to good range (5%-89%), highly dependent on the specific substrates, catalyst, and reaction conditions.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for consistent results. Below are representative procedures for the synthesis of the boronic acids and their use in COF synthesis.

Synthesis of (3,5-Diformylphenyl)boronic acid

A common route to aryl boronic acids is through a lithium-halogen exchange followed by reaction with a borate ester.[3]

Reaction:

1-Bromo-3,5-diformylbenzene 1-Bromo-3,5-diformylbenzene Lithium-Halogen Exchange Lithium-Halogen Exchange 1-Bromo-3,5-diformylbenzene->Lithium-Halogen Exchange n-BuLi Reaction with Borate Ester Reaction with Borate Ester Lithium-Halogen Exchange->Reaction with Borate Ester B(OMe)₃ Acidic Workup Acidic Workup Reaction with Borate Ester->Acidic Workup H₃O⁺ (3,5-Diformylphenyl)boronic acid (3,5-Diformylphenyl)boronic acid Acidic Workup->(3,5-Diformylphenyl)boronic acid

Caption: Synthesis of (3,5-Diformylphenyl)boronic acid.

Procedure:

  • Dissolve 1-bromo-3,5-diformylbenzene in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of n-butyllithium in hexanes.

  • After stirring for a specified time, add trimethyl borate.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with an acidic aqueous solution.

  • Extract the product with an organic solvent, dry, and purify by crystallization or chromatography.[3]

Synthesis of a Covalent Organic Framework (COF)

The following is a general procedure for the synthesis of a boronate-ester-linked COF.

Reaction Workflow:

cluster_reactants Reactants Diformylphenylboronic acid Linker Diformylphenylboronic acid Linker Solvothermal Synthesis Solvothermal Synthesis Diformylphenylboronic acid Linker->Solvothermal Synthesis Catechol-based Linker Catechol-based Linker Catechol-based Linker->Solvothermal Synthesis Purification and Activation Purification and Activation Solvothermal Synthesis->Purification and Activation Solvent Exchange & Vacuum Drying Porous COF Material Porous COF Material Purification and Activation->Porous COF Material

Caption: General workflow for boronate-ester-linked COF synthesis.

Procedure:

  • In a reaction vessel, combine the diformylphenylboronic acid linker and a catechol-based linker in a suitable solvent mixture (e.g., mesitylene/dioxane).

  • Seal the vessel and heat under solvothermal conditions for several days.

  • After cooling, collect the solid product by filtration.

  • Wash the product sequentially with various organic solvents to remove unreacted monomers and impurities.

  • Activate the COF by drying under high vacuum at an elevated temperature to obtain the porous material.

Conclusion

The presence of a fluorine atom in this compound can have a notable impact on the properties of resulting materials, as evidenced by the increased surface area in the corresponding COF. While direct quantitative data on experimental reproducibility is scarce, the general principles of organic synthesis suggest that the electronic effects of the fluorine substituent may influence reaction rates and yields. For applications where high surface area is paramount, the fluorinated analog appears to be a promising candidate, though researchers should be mindful that reaction conditions may need to be optimized to ensure reproducibility. For Suzuki-Miyaura couplings, both fluorinated and non-fluorinated analogs are viable, with the choice depending on the specific electronic requirements of the target molecule. The provided experimental protocols offer a starting point for researchers to develop their own reproducible synthetic procedures.

References

Validating Experimental Findings with DFT Calculations for (2-Fluoro-3,5-diformylphenyl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for validating experimental findings for (2-Fluoro-3,5-diformylphenyl)boronic acid using Density Functional Theory (DFT) calculations. This molecule, a promising building block for covalent organic frameworks (COFs) and potentially in medicinal chemistry, warrants a thorough understanding of its structural and electronic properties. While specific experimental data for this exact molecule is not yet publicly available, this guide outlines the expected experimental outcomes based on closely related compounds and details the computational methodology to corroborate these findings.

Introduction to this compound

This compound is a multifaceted aromatic compound featuring a boronic acid group, a fluorine substituent, and two formyl groups. This unique combination of functional groups suggests its potential utility as a versatile linker in the synthesis of highly ordered materials like COFs, similar to (3,5-Diformylphenyl)boronic acid.[1] The presence of a fluorine atom can significantly influence the electronic properties and acidity of the boronic acid moiety, which is a critical factor in its application in sensors and biological systems.[2][3] The formyl groups provide reactive sites for forming imine linkages, crucial for the construction of polymeric structures.

Proposed Experimental and Computational Validation Workflow

A synergistic approach combining experimental characterization and theoretical calculations is essential for a comprehensive understanding of this compound. The following workflow illustrates the proposed validation process.

DFT Validation Workflow Workflow for Validating Experimental Findings with DFT synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) synthesis->nmr ir FT-IR Spectroscopy synthesis->ir uv UV-Vis Spectroscopy synthesis->uv xray Single-Crystal X-ray Diffraction synthesis->xray vib_comp Vibrational Frequencies ir->vib_comp elec_comp Electronic Properties (HOMO-LUMO, λmax) uv->elec_comp struct_comp Structural Parameters (Bond Lengths, Angles) xray->struct_comp geom_opt Geometry Optimization freq_calc Frequency Analysis geom_opt->freq_calc tddft TD-DFT for Electronic Transitions geom_opt->tddft nbo Natural Bond Orbital (NBO) Analysis geom_opt->nbo geom_opt->struct_comp freq_calc->vib_comp tddft->elec_comp

Caption: Workflow for the validation of experimental data with DFT calculations.

Comparative Analysis: Expected Experimental Data vs. DFT Predictions

The following tables present a comparison of expected experimental data for this compound, based on analogous compounds, and the anticipated results from DFT calculations.

Structural Parameters

The primary method for obtaining precise bond lengths and angles is single-crystal X-ray diffraction. These experimental values provide a direct benchmark for the accuracy of the optimized geometry from DFT calculations.

ParameterExpected Experimental Value (Å/°) (from related compounds)DFT Calculated Value (Å/°)
C-B Bond Length1.55 - 1.57Value to be calculated
B-O Bond Length1.36 - 1.38Value to be calculated
C-F Bond Length1.34 - 1.36Value to be calculated
C=O Bond Length1.21 - 1.23Value to be calculated
C-B-O Bond Angle118 - 122Value to be calculated
O-B-O Bond Angle114 - 118Value to be calculated
Spectroscopic Properties

Spectroscopic techniques provide insight into the vibrational and electronic properties of the molecule.

PropertyExpected Experimental Value (from related compounds)DFT Calculated Value
FT-IR (cm⁻¹)
O-H Stretch (B-OH)3200 - 3400 (broad)Value to be calculated
C=O Stretch (Aldehyde)1690 - 1710Value to be calculated
B-O Stretch1350 - 1380Value to be calculated
UV-Vis (nm)
λmax (in Methanol)250 - 270Value to be calculated
NMR (ppm)
¹¹B NMR Signal28 - 32Value to be calculated
¹⁹F NMR Signal-110 to -120Value to be calculated

Detailed Methodologies

Experimental Protocols
  • Synthesis: A plausible synthetic route would involve a Miyaura borylation of a suitable precursor, such as 2-fluoro-3,5-diformylbromobenzene. This would be analogous to synthetic procedures reported for other substituted phenylboronic acids.[4]

  • Single-Crystal X-ray Diffraction: Single crystals suitable for X-ray diffraction would be grown by slow evaporation from an appropriate solvent system (e.g., water/ethanol mixture). Data collection would be performed on a diffractometer with graphite-monochromated Mo Kα radiation. The structure would be solved by direct methods and refined by full-matrix least-squares on F².

  • Spectroscopy:

    • NMR: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra would be recorded on a high-resolution spectrometer using a suitable deuterated solvent, such as DMSO-d₆.

    • FT-IR: The infrared spectrum would be obtained using a Fourier Transform Infrared spectrometer with KBr pellets.

    • UV-Vis: The UV-Vis absorption spectrum would be measured in a quartz cuvette using a spectrophotometer, with methanol as the solvent.

Computational Protocol (DFT)
  • Software: All DFT calculations would be performed using a quantum chemistry software package such as Gaussian or ORCA.

  • Methodology:

    • Geometry Optimization and Frequency Calculations: The molecular structure of this compound would be optimized in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set. A frequency calculation at the same level of theory would be performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

    • Electronic Spectra: The electronic absorption spectrum would be simulated using Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level of theory, incorporating a solvent model (e.g., PCM for methanol).

    • NMR Chemical Shifts: The NMR shielding tensors would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. The calculated shielding values would be converted to chemical shifts using the appropriate reference standards (e.g., TMS for ¹H and ¹³C, BF₃·OEt₂ for ¹¹B, and CFCl₃ for ¹⁹F).

Conclusion

This guide outlines a comprehensive strategy for the characterization of this compound and the validation of experimental data through DFT calculations. By comparing experimentally determined structural and spectroscopic properties with those predicted by theoretical models, a deeper understanding of the molecule's behavior can be achieved. This combined approach is crucial for accurately predicting the properties of new materials and for the rational design of molecules with desired functionalities for applications in materials science and drug development.

References

Safety Operating Guide

Personal protective equipment for handling (2-Fluoro-3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (2-Fluoro-3,5-diformylphenyl)boronic acid. The following procedures for handling, personal protective equipment, and disposal are designed to ensure a safe laboratory environment.

Physicochemical and Toxicological Data

PropertyValue
AppearanceSolid
OdorUnpleasant
Melting Point100 - 105 °C
Boiling Point352.5±52.0 °C (Predicted)
Water SolubilityNo data available
Acute ToxicityNo data available
Skin Corrosion/IrritationNo data available
Serious Eye Damage/IrritationNo data available

Personal Protective Equipment (PPE)

To ensure personal safety and prevent exposure, the following personal protective equipment is mandatory when handling this compound.

EquipmentSpecificationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2][3]Protects against dust particles and potential splashes. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][4]
Hand Protection Nitrile gloves.[5]Provides a barrier against skin contact.[3] Gloves should be inspected before use and removed carefully to avoid contamination.[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required when handling the powder to avoid inhalation of dust, especially in areas without adequate ventilation.[2][6]
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.[6]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risks.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[2][7]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, as well as ingestion and inhalation.[4]

  • Dust Formation: Avoid generating dust during handling.[2][3][4]

  • Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the work area.[7][8]

Storage:

  • Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][4]

  • Incompatibilities: Store away from strong oxidizing and reducing agents.[4]

  • Conditions to Avoid: The substance is heat sensitive.[1]

Emergency and First Aid Procedures

In case of accidental exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[1][2] Seek medical attention.[2]
Skin Contact Wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes as a precaution.[1][2]
Ingestion Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1][2] Seek medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect waste material in a suitable, sealed container labeled for chemical waste.[2]

  • Avoid mixing with other chemicals unless instructed by a qualified professional.[9]

Disposal Method:

  • Small Quantities: For very small amounts, and if permitted by local regulations, the material may be dissolved in a large volume of water and flushed down the drain.[6][9][10]

  • Large Quantities: For larger volumes or contaminated material, it should be treated as hazardous waste.[9] The waste must be disposed of at a certified hazardous waste facility.[9]

  • Regulatory Compliance: Always consult local, state, and federal regulations for proper disposal procedures, as these may vary.[6][9] Do not allow the product to enter drains in significant quantities.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up well-ventilated workspace (Fume Hood) prep_ppe->prep_setup handle_weigh Carefully weigh the solid compound prep_setup->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve post_clean Clean workspace and equipment handle_dissolve->post_clean After experiment completion post_decontaminate Decontaminate surfaces post_clean->post_decontaminate disp_collect Collect waste in a labeled, sealed container post_decontaminate->disp_collect Segregate waste disp_dispose Dispose of according to institutional and local regulations disp_collect->disp_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.